Rhizopodin
Description
N-[(E,4R,5R,9S,10S)-11-[(5S,9S,11R,17S,25S,29S,31R,37S)-25-[(E,2S,3S,7R,8R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7-dimethyl-6-oxoundec-10-enyl]-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.118,21]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide has been reported in Stigmatella aurantiaca with data available.
structure given in first source; isolated from Myxococcus stipitatus
Properties
Molecular Formula |
C78H124N4O22 |
|---|---|
Molecular Weight |
1469.8 g/mol |
IUPAC Name |
N-[(E,4R,5R,9S,10S)-11-[(5S,9S,11R,17S,25S,29S,31R,37S)-25-[(E,2S,3S,7R,8R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7-dimethyl-6-oxoundec-10-enyl]-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.118,21]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C78H124N4O22/c1-51(33-35-61(87)53(3)63(95-13)31-25-37-81(9)49-83)67(99-17)43-71-77(5,6)69(89)45-73-79-59(47-101-73)65(97-15)29-23-20-22-28-58(94-12)40-56(86)42-76(92)104-72(44-68(100-18)52(2)34-36-62(88)54(4)64(96-14)32-26-38-82(10)50-84)78(7,8)70(90)46-74-80-60(48-102-74)66(98-16)30-24-19-21-27-57(93-11)39-55(85)41-75(91)103-71/h19-28,37-38,47-58,63-72,85-86,89-90H,29-36,39-46H2,1-18H3/b23-20?,24-19?,27-21?,28-22?,37-25+,38-26+/t51-,52-,53-,54-,55-,56-,57-,58-,63+,64+,65-,66-,67-,68-,69?,70?,71-,72-/m0/s1 |
InChI Key |
MWDPPGCTEBRUNT-QUJGBNPVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rhizopodin's Mechanism of Action on Actin Filaments: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizopodin, a complex macrolide produced by the myxobacterium Myxococcus stipitatus, is a potent cytotoxin with significant anti-proliferative activity against a range of cancer cell lines. Its primary cellular target is the actin cytoskeleton, a critical component for cell morphology, motility, and division. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on actin filaments. It details the biochemical and cellular consequences of this compound-actin interaction, summarizes available quantitative data, and provides detailed protocols for key experimental assays. Furthermore, this guide illustrates the known signaling pathways governing actin dynamics, providing a framework for understanding the potential impact of this compound and for guiding future research in drug development.
Introduction to this compound
This compound is a 38-membered dimeric macrolide that exhibits potent cytotoxic and antifungal properties.[1][2] Its impressive biological activity is primarily attributed to its ability to disrupt the actin cytoskeleton at nanomolar concentrations.[3] Unlike other actin-targeting drugs, this compound's effects are often irreversible, leading to profound and lasting changes in cell morphology and function.[4] These characteristics make this compound a valuable tool for studying actin dynamics and a potential lead compound in the development of novel anti-cancer therapeutics.
Core Mechanism of Action: Actin Dimerization and Polymerization Inhibition
The central mechanism of this compound's action is its ability to bind to monomeric actin (G-actin) and induce its dimerization.[1][5] A crystal structure of the this compound-actin complex reveals that the C2-symmetric this compound molecule stabilizes a G-actin dimer in a 1:2 stoichiometry.[5] This sequestration of actin monomers into non-functional dimers effectively prevents their incorporation into growing actin filaments (F-actin), thereby inhibiting actin polymerization.[1] This disruption of the G-actin to F-actin equilibrium leads to a cascade of cellular effects.
Cellular and Morphological Effects
Treatment of cells with this compound leads to dramatic and irreversible changes in their morphology and actin cytoskeleton organization.
-
Disruption of Stress Fibers: One of the earliest and most prominent effects of this compound is the rapid decay of actin stress fibers. In PtK2 cells, for instance, stress fibers begin to disappear within 10 minutes of exposure to 100 nM this compound and are completely gone after approximately 3 hours.[4]
-
Induction of Rhizopodia-like Structures: Adherent cells, such as L929 mouse fibroblasts, respond to this compound by forming long, narrow, and branched cellular extensions, termed "runners" or rhizopodia.[4]
-
Cellular Enlargement and Multinucleation: Prolonged exposure to this compound causes cells to become significantly larger and multinucleated, though they can remain biochemically active for extended periods.[4]
-
Inhibition of Cell Proliferation and Migration: By disrupting the dynamic actin rearrangements necessary for cell division and movement, this compound potently inhibits the proliferation and migration of cancer cells.[3]
-
Induction of Apoptosis: At nanomolar concentrations, this compound induces caspase-dependent cell death in cancer cell lines, as evidenced by PARP cleavage.[3]
Quantitative Data
While the potent effects of this compound are well-documented, specific quantitative data on its interaction with actin and its cytotoxic effects are not extensively consolidated. The following tables summarize the available information.
Table 1: Comparative Activity of this compound
| Compound | Cell Line | Minimal Inhibitory Concentration (MIC) | Reference |
| This compound | L929 | 5 nM | [4] |
| Latrunculin B | L929 | 50 nM | [4] |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| MDA-MB-231 | Breast Cancer | Nanomolar range | [3] |
| T24 | Bladder Cancer | Nanomolar range | [3] |
| L1210 | Murine Leukemia | ~10 nM | [5] |
Binding Affinity (Kd): A precise dissociation constant (Kd) for the this compound-actin interaction is not explicitly stated in the reviewed literature. However, its potent effects at low nanomolar concentrations suggest a high-affinity interaction.
Actin Polymerization Kinetics: Quantitative data detailing the specific effects of this compound on actin polymerization kinetics, such as changes in the elongation rate and critical concentration, are not available in the reviewed literature.
Signaling Pathways
The actin cytoskeleton is regulated by a complex network of signaling pathways. While direct studies on how this compound modulates these pathways are lacking, its profound effect on actin dynamics suggests it interferes with key regulatory hubs. The following diagrams illustrate the general mechanisms of major actin-regulating pathways that are likely to be affected by the sequestration of G-actin by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with actin.
Actin Co-sedimentation Assay
This assay is used to determine if a compound binds to F-actin.
Workflow:
Methodology:
-
Preparation of F-actin:
-
Reconstitute lyophilized G-actin in G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).
-
Induce polymerization by adding 1/10 volume of 10x polymerization buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP).
-
Incubate at room temperature for 1 hour to allow for complete polymerization.
-
-
Binding Reaction:
-
In ultracentrifuge tubes, mix varying concentrations of this compound with a fixed concentration of pre-formed F-actin.
-
Include control tubes with F-actin alone and this compound alone.
-
Incubate the mixtures at room temperature for 30 minutes.
-
-
Sedimentation:
-
Centrifuge the tubes at high speed (e.g., 100,000 x g) for 30 minutes at 22°C to pellet the F-actin and any bound proteins.
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or Western blotting. The presence of this compound in the pellet fraction with F-actin indicates binding.
-
Pyrene-Actin Polymerization Assay
This fluorescence-based assay monitors the kinetics of actin polymerization in real-time.
Workflow:
Methodology:
-
Preparation of Pyrene-labeled G-actin:
-
Label G-actin with N-(1-pyrene)iodoacetamide according to standard protocols. The fluorescence of pyrene (B120774) is significantly enhanced upon its incorporation into the hydrophobic environment of F-actin.
-
-
Polymerization Reaction:
-
In a fluorometer cuvette, prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.
-
Add varying concentrations of this compound to the cuvettes. Include a control with no this compound.
-
Place the cuvette in a fluorometer and record the baseline fluorescence.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding 1/10 volume of 10x polymerization buffer.
-
Immediately begin recording the fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the three phases of actin polymerization: nucleation (lag phase), elongation (steep slope), and steady-state (plateau).
-
The effect of this compound on actin polymerization can be quantified by comparing the lag time, the maximum slope of the curve (elongation rate), and the final fluorescence intensity (amount of F-actin at steady-state) between the control and this compound-treated samples.
-
Conclusion and Future Directions
This compound is a powerful tool for dissecting the intricacies of actin dynamics and a promising candidate for anti-cancer drug development. Its mechanism of action, centered on the sequestration of G-actin into non-polymerizable dimers, leads to a profound and irreversible disruption of the actin cytoskeleton. While its cellular effects are well-characterized, a deeper quantitative understanding of its biochemical interactions is needed.
Future research should focus on:
-
Determining the precise binding affinity (Kd) of this compound for G-actin. This will provide a crucial parameter for structure-activity relationship studies and drug optimization.
-
Quantifying the effects of this compound on the kinetic parameters of actin polymerization. This includes detailed analysis of its impact on the elongation rate and the critical concentration for polymerization.
-
Elucidating the specific signaling pathways modulated by this compound. Investigating the downstream consequences of actin disruption on pathways such as the Rho GTPase signaling cascade will provide a more complete picture of its cellular mechanism of action.
-
Comprehensive profiling of its cytotoxic activity against a broad panel of cancer cell lines. This will help identify cancer types that are particularly susceptible to this compound and guide its potential clinical applications.
By addressing these knowledge gaps, the full potential of this compound as both a research tool and a therapeutic agent can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the role of formin in actin polymerization? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Macrolides: From Toxins to Therapeutics (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
The Cellular Impact of Rhizopodin on Fibroblast Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizopodin (B1263428), a novel macrolide produced by the myxobacterium Myxococcus stipitatus, has demonstrated potent cytostatic and morphological effects on mammalian cells, including fibroblasts. Its unique mechanism of action, targeting the fundamental building blocks of the cellular cytoskeleton, makes it a person of significant interest for research in cell biology and as a potential lead compound in drug development. This technical guide provides an in-depth overview of the cellular effects of this compound on fibroblast morphology, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.
This compound's primary mode of action is the disruption of the actin cytoskeleton. It functions as a potent actin polymerization inhibitor by sequestering actin dimers.[1] One molecule of this compound binds to two actin monomers, forming a stable ternary complex that prevents their incorporation into filamentous F-actin.[1] Furthermore, this compound has been shown to sever existing F-actin filaments, leading to a rapid and catastrophic breakdown of the actin network.[1] This dual-action mechanism results in profound and irreversible changes to cell structure and function.
Quantitative Data on this compound's Effects on Fibroblasts
The following table summarizes the key quantitative data regarding the morphological and cytotoxic effects of this compound on fibroblast and related cell lines.
| Parameter | Cell Line | Concentration | Observation | Citation |
| Minimal Inhibitory Concentration (MIC) | L929 mouse fibroblasts | 5 nM | Inducement of long, narrow, branched extensions. | [2] |
| Growth Inhibition (ID50) | Various animal cell lines | 12 - 30 ng/ml | Inhibition of cell growth without immediate cell death. | |
| Stress Fiber Disappearance | PtK2 potoroo kidney cells | 100 nM | Stress fibers begin to decay after 10 minutes and disappear completely after approximately 3 hours. | [2] |
| Onset of Morphological Effects | L929 mouse fibroblasts and PtK2 cells | Not specified | First visible effects appear 10 minutes after addition of the drug. | [2] |
| Cell Size and Nucleation | L929 mouse fibroblasts and PtK2 cells | Not specified | Treated cells become much larger than normal and are multinucleated. | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular effects of this compound on fibroblast morphology.
Cell Culture and Treatment
-
Cell Lines: L929 mouse fibroblasts or other suitable fibroblast cell lines (e.g., primary human dermal fibroblasts).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., ranging from 1 nM to 100 nM). Control cells are treated with an equivalent concentration of the solvent.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol is essential for visualizing the effects of this compound on actin stress fibers and overall cell morphology.
-
Cell Seeding: Fibroblasts are seeded onto glass coverslips in a 24-well plate and allowed to adhere and spread for at least 12-24 hours.
-
Fixation: After this compound treatment for the desired time points, the culture medium is removed, and cells are washed twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4. Cells are then fixed with 3.7% formaldehyde (B43269) solution in PBS for 10 minutes at room temperature.
-
Permeabilization: The fixation solution is removed, and cells are washed twice with PBS. Cells are then permeabilized with 0.1% Triton X-100 in PBS for 5 minutes to allow antibodies and stains to access intracellular structures.
-
Blocking: To reduce non-specific background staining, cells are incubated with a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 30 minutes at room temperature.
-
F-Actin Staining: The blocking solution is removed, and cells are incubated with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in blocking buffer for 20-30 minutes at room temperature in the dark. Phalloidin specifically binds to F-actin.
-
Nuclear Staining (Optional): To visualize the nuclei and assess for multinucleation, a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) can be included with the phalloidin staining solution or added in a subsequent step.
-
Mounting and Imaging: After final washes with PBS, the coverslips are mounted onto microscope slides using an anti-fade mounting medium. The slides are then imaged using a fluorescence or confocal microscope.
Quantification of Morphological Changes
-
Image Acquisition: Images of treated and control cells are captured using phase-contrast or fluorescence microscopy.
-
Image Analysis: Image analysis software (e.g., ImageJ/Fiji) is used to quantify various morphological parameters.
-
Cell Area and Perimeter: The outline of individual cells is traced to measure their area and perimeter.
-
Cell Shape Descriptors: Parameters such as circularity, aspect ratio, and form factor are calculated to quantify changes in cell shape (e.g., elongation).
-
Runner/Extension Analysis: The length and branching of the this compound-induced cellular extensions can be measured.
-
Multinucleation Index: The percentage of cells with more than one nucleus is determined by counting DAPI-stained nuclei within individual cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
While the direct molecular target of this compound is G-actin, the profound morphological changes it induces in fibroblasts are ultimately governed by the complex signaling networks that regulate the actin cytoskeleton. Currently, there is no direct evidence elucidating the specific signaling pathways modulated by this compound. However, it is highly probable that the disruption of actin dynamics by this compound intersects with key regulatory pathways such as the Rho family of GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton and cell morphology.
The following diagram illustrates a generalized signaling pathway known to control fibroblast morphology and actin dynamics, which is likely to be impacted by the effects of this compound.
Caption: Generalized signaling pathway regulating fibroblast morphology and the actin cytoskeleton, with the points of intervention by this compound.
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for studying this compound's effects and the logical flow of its mechanism of action.
Caption: Experimental workflow for analyzing this compound's effects on fibroblast morphology.
Caption: Logical flow of this compound's mechanism of action leading to altered fibroblast morphology.
Conclusion
This compound exerts profound and permanent effects on fibroblast morphology by directly targeting the actin cytoskeleton. Its ability to sequester G-actin dimers and sever F-actin filaments leads to a complete reorganization of the cellular architecture, resulting in the formation of unique runner-like extensions, cell enlargement, and multinucleation. While the direct molecular interactions of this compound with actin are established, further research is required to elucidate the specific signaling pathways that are consequently affected and contribute to the observed morphological changes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the cellular effects of this compound and other actin-targeting compounds. The unique and potent activity of this compound underscores the potential of myxobacterial natural products as a source of novel therapeutic agents and powerful tools for cell biology research.
References
Understanding the Cytostatic Properties of Rhizopodin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizopodin, a complex macrolide isolated from the myxobacterium Myxococcus stipitatus, has emerged as a potent cytostatic agent with significant potential in oncology research.[1][2][3] Its unique mechanism of action, primarily targeting the actin cytoskeleton, distinguishes it from many conventional chemotherapeutic agents that interfere with microtubules.[4] This technical guide provides a comprehensive overview of the cytostatic properties of this compound, detailing its effects on cancer cells, the underlying molecular mechanisms, and the experimental protocols for its study.
Mechanism of Action: Disruption of the Actin Cytoskeleton
This compound exerts its potent cytostatic effects primarily through its interaction with the actin cytoskeleton, a critical component for cell shape, motility, and division. It is a powerful actin-binding macrolide that inhibits the polymerization of G-actin into F-actin filaments. This disruption of actin dynamics leads to a cascade of cellular events, ultimately inhibiting cell proliferation and inducing cell death.
The primary molecular interaction involves this compound binding to G-actin, which prevents its incorporation into growing actin filaments. This leads to the disassembly of existing actin stress fibers and prevents the formation of new ones.[4] The consequences of this widespread disruption of the actin cytoskeleton are manifold, affecting crucial cellular processes that are often dysregulated in cancer.
Quantitative Analysis of Cytostatic and Cytotoxic Effects
This compound demonstrates potent growth-inhibitory effects across various cancer cell lines at nanomolar concentrations. The half-maximal inhibitory concentration (ID50) has been reported to be in the range of 12-30 ng/mL, depending on the specific cell line.[1][2]
| Cell Line | Cancer Type | IC50 (approx. nM) | Reference |
| MDA-MB-231 | Breast Cancer | Not specified, active at nM concentrations | [4] |
| T24 | Bladder Cancer | Not specified, active at nM concentrations | [4] |
| L929 | Mouse Fibroblasts | Minimal inhibitory concentration of 5 nM | [4] |
Effects on Cellular Processes
Cell Morphology and Motility
Treatment with this compound induces dramatic changes in cell morphology. Adherent cells, such as fibroblasts and various cancer cells, lose their typical flattened shape and develop long, branched, and networked extensions reminiscent of rhizopodia.[1][2] This morphological alteration is a direct consequence of the profound reorganization of the actin cytoskeleton.
Furthermore, this compound potently inhibits cancer cell migration, a key process in tumor invasion and metastasis.[4] This inhibition occurs at subtoxic doses, suggesting a specific interference with the signaling pathways that control cell movement.
Cell Cycle Arrest and Apoptosis
While the precise details of this compound's effect on cell cycle progression are not yet fully elucidated, its cytostatic nature suggests an induction of cell cycle arrest. However, quantitative data on the percentage of cells in each phase of the cell cycle following this compound treatment are currently lacking in the published literature.
In addition to inhibiting proliferation, this compound can induce programmed cell death, or apoptosis, in cancer cells. A key indicator of this is the cleavage of Poly(ADP-ribose) polymerase (PARP), a process mediated by caspases.[4] The observation of PARP cleavage in this compound-treated cancer cells points towards a caspase-dependent apoptotic pathway.[4]
Signaling Pathways
The direct interaction of this compound with actin is the primary event that triggers its cytostatic effects. The downstream signaling consequences of this interaction are an active area of research. It is hypothesized that the disruption of the actin cytoskeleton affects various signaling pathways that are dependent on its integrity.
Actin-Regulated Signaling
The actin cytoskeleton serves as a scaffold for numerous signaling proteins. Its depolymerization by this compound likely disrupts the spatial organization and function of these signaling complexes.
Potential Involvement of Rho GTPases
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. While direct evidence of this compound's effect on Rho GTPase activity is not yet available, it is plausible that the dramatic changes in actin dynamics induced by this compound could feedback to alter the activity of these signaling proteins.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytostatic properties of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, T24) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Culture cells to approximately 70% confluency and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection (Western Blot for PARP Cleavage)
This method detects the cleavage of PARP, a hallmark of apoptosis.
-
Protein Extraction: Treat cells with this compound for a desired time, then lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for PARP. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa fragment indicates PARP cleavage.
Conclusion and Future Directions
This compound is a promising cytostatic agent with a distinct mechanism of action centered on the disruption of the actin cytoskeleton. Its ability to inhibit proliferation and migration, and to induce apoptosis in cancer cells at low nanomolar concentrations, underscores its therapeutic potential.
Further research is warranted to:
-
Establish a comprehensive profile of its IC50 values across a wider range of cancer cell lines.
-
Quantify its effects on cell cycle progression and the expression of key cell cycle regulatory proteins.
-
Elucidate the detailed signaling pathways that are modulated by this compound-induced actin depolymerization, with a particular focus on the role of Rho GTPases.
A deeper understanding of these aspects will be crucial for the rational design of this compound-based therapeutic strategies and for identifying potential combination therapies to enhance its anti-cancer efficacy.
References
Early Investigations into the Bioactivity of Rhizopodin: A Technical Overview
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizopodin (B1263428), a novel macrolide discovered in the early 1990s from the myxobacterium Myxococcus stipitatus, quickly garnered scientific interest due to its potent cytostatic and unique morphological effects on animal cells. Initial studies established its primary mechanism of action as a potent disruptor of the actin cytoskeleton. This technical guide provides an in-depth analysis of the foundational research on this compound, detailing its early biological characterization, quantitative data on its activity, and the experimental protocols employed in these seminal studies. The information is intended to serve as a comprehensive resource for researchers in cell biology, natural product chemistry, and oncology drug development.
Introduction
Natural products have long been a vital source of novel therapeutic agents and research tools. In 1993, a new cytostatic compound, this compound, was isolated from the culture broth of the myxobacterium Myxococcus stipitatus[1][2]. Early investigations revealed that this compound inhibited the growth of various animal cell cultures at very low concentrations without causing immediate cell death[1]. Instead, it induced dramatic and irreversible morphological changes, causing fibroblast-like cells to flatten, enlarge, and extend long, branching runners, reminiscent of rhizopodia[1]. These initial observations pointed towards a profound interaction with the cellular architecture, which was later confirmed to be the actin cytoskeleton[3]. This document synthesizes the findings from these pioneering studies to provide a detailed understanding of this compound's initial biological characterization.
Quantitative Biological Activity of this compound
The early studies on this compound quantified its potent biological effects on various cell lines. The data from these initial reports are summarized below.
Table 1: Cytotoxicity of this compound in Early Studies
| Cell Line | Assay Type | Parameter | Value | Reference |
| Various Animal Cell Lines | MTT Assay | ID50 | 12 - 30 ng/mL | Sasse et al., 1993[1] |
| L929 (mouse fibroblasts) | Morphological Assessment | Minimal Inhibitory Concentration | 5 nM | Bahl et al., 1999[3] |
| PtK2 (potoroo kidney) | Actin Stress Fiber Disappearance | Effective Concentration | 100 nM | Bahl et al., 1999[3] |
Effects on the Actin Cytoskeleton
The most striking early discovery was this compound's profound impact on the actin cytoskeleton. In contrast to its effects, the microtubule network, while adapting to the altered cell shape, was not directly impaired[3].
Morphological Changes
Treatment of adherent cell lines such as L929 mouse fibroblasts and PtK2 potoroo kidney cells with this compound led to the formation of long, narrow, and branched cellular extensions, termed "runners"[3]. These changes were irreversible, and the treated cells became significantly larger and often multinucleated, yet remained viable and biochemically active for extended periods[3].
Disruption of Actin Stress Fibers
In PtK2 cells, the addition of 100 nM this compound caused the decay of actin stress fibers to begin within 10 minutes, with complete disappearance after approximately 3 hours[3]. Interestingly, a gradual restitution of F-actin was observed, but it was localized within the newly formed runners, suggesting these actin fibers were involved in the development and extension of these structures[3].
Comparison with Latrunculin B
Early studies compared the effects of this compound to those of Latrunculin B, another known actin-disrupting agent. This compound was found to be more efficient, with a minimal inhibitory concentration in L929 cells of 5 nM compared to 50 nM for Latrunculin B[3]. Furthermore, the effects of this compound were permanent, whereas Latrunculin B-treated cells returned to a near-normal state within 3-4 days[3]. However, Latrunculin B acted more rapidly, with effects visible almost immediately, while the first morphological changes induced by this compound were observed after 10 minutes[3].
Experimental Protocols
The following sections detail the methodologies employed in the key early experiments on this compound.
Cell Culture
-
Cell Lines: L929 (mouse fibroblasts) and PtK2 (potoroo kidney epithelial) cells were commonly used in early studies[3]. L929 cells are a robust fibroblast cell line suitable for cytotoxicity and morphological assays[4].
-
Culture Conditions: Cells were maintained in standard culture media supplemented with fetal calf serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The inhibitory dose (ID50) of this compound was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Cells were seeded in 96-well microplates at a density that allows for logarithmic growth during the incubation period.
-
Compound Treatment: A serial dilution of this compound was added to the wells, and the plates were incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: MTT solution was added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm. The ID50 value was then calculated as the concentration of this compound that inhibited cell viability by 50% compared to untreated control cells.
Immunofluorescence Staining of the Actin Cytoskeleton
To visualize the effects of this compound on the actin cytoskeleton, immunofluorescence microscopy was employed.
-
Cell Seeding and Treatment: Cells were grown on glass coverslips and treated with this compound at the desired concentration and for the specified duration.
-
Fixation: Cells were fixed with a formaldehyde-based fixative. Methanol-containing fixatives were generally avoided as they can disrupt the actin cytoskeleton.
-
Permeabilization: The cell membrane was permeabilized using a detergent such as Triton X-100 to allow for the entry of fluorescent probes.
-
Staining: F-actin was stained using a fluorescently labeled phalloidin (B8060827) conjugate (e.g., rhodamine-phalloidin). Phalloidin is a bicyclic peptide that binds specifically to F-actin.
-
Mounting and Imaging: The coverslips were mounted on microscope slides with an anti-fade mounting medium, and the cells were visualized using a fluorescence microscope equipped with the appropriate filters.
Visualizations
Experimental Workflow for the Initial Characterization of this compound
Caption: Workflow for the discovery and initial biological characterization of this compound.
Proposed Mechanism of Action of this compound on the Actin Cytoskeleton
Caption: Proposed direct action of this compound on actin dynamics leading to altered cell morphology.
Conclusion
The early studies on this compound laid the groundwork for understanding its potent biological activity. These foundational investigations, from its discovery in Myxococcus stipitatus to the initial characterization of its effects on cell viability and the actin cytoskeleton, have established this compound as a valuable tool for studying actin dynamics and a potential lead compound for therapeutic development. The detailed experimental protocols and quantitative data from this initial research, as outlined in this guide, provide a crucial resource for contemporary researchers seeking to build upon this important body of work.
References
- 1. This compound, a new compound from Myxococcus stipitatus (myxobacteria) causes formation of rhizopodia-like structures in animal cell cultures. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L929 Cells [cytion.com]
The Enigmatic Architecture of Cellular Protrusions: A Technical Guide to Rhizopodin's Impact on Rhizopodia-like Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizopodin (B1263428), a myxobacterial metabolite, is a potent cytotoxic agent that induces the formation of unique, branching rhizopodia-like structures in mammalian cells. This technical guide delves into the current understanding of this compound's mechanism of action, focusing on its profound impact on the actin cytoskeleton. While the precise signaling cascades governed by this compound remain to be fully elucidated, this document synthesizes the available experimental evidence, provides detailed hypothetical signaling pathways, and presents experimental protocols to facilitate further research into this fascinating molecule. The information is intended to serve as a comprehensive resource for researchers investigating cytoskeletal dynamics, cell morphology, and the development of novel anti-cancer therapeutics.
Introduction
This compound is a structurally unique, C2-symmetric dimeric macrolide isolated from the myxobacterium Myxococcus stipitatus. It exhibits potent cytotoxic and antifungal activities, with an ID50 in the low nanomolar range for various animal cell lines. A hallmark of this compound's activity is its ability to induce dramatic and irreversible morphological changes in fibroblast-like cells, characterized by the formation of long, branching, and reticular runners reminiscent of rhizopodia[1]. These effects are a direct consequence of this compound's interaction with the actin cytoskeleton. Unlike transient effects observed with other actin-disrupting agents, this compound's impact is permanent[2]. This guide will explore the known molecular interactions of this compound with actin and propose potential signaling pathways that may be responsible for the unique cellular architecture it induces.
Molecular Mechanism of Action: Direct Interaction with Actin
This compound's primary cellular target is actin. It is known to be a potent actin-depolymerizing agent that binds specifically to G-actin[3]. The dimeric nature of this compound is thought to be crucial for its high efficacy, potentially acting as a bivalent inhibitor that forms a ternary complex with actin, thereby blocking the contact between actin protomers[1]. This interaction disrupts the normal dynamics of the actin cytoskeleton, leading to the observed morphological changes.
The initial and most prominent effect of this compound on the actin cytoskeleton is the rapid decay of pre-existing stress fibers. This is followed by a gradual reorganization of F-actin into long fibers that extend into the newly formed rhizopodia-like structures[2]. While this compound directly engages with actin, the downstream signaling events that orchestrate the formation of these elaborate cellular extensions are not yet fully understood.
Quantitative Data on this compound's Effects
While detailed quantitative morphological analyses of this compound-induced structures are limited in the current literature, key observational data provide a semi-quantitative understanding of its effects.
| Parameter | Cell Line | Concentration | Time Course | Observation | Citation |
| Minimal Inhibitory Concentration | L929 mouse fibroblasts | 5 nM | Not specified | Induction of rhizopodia-like structures | [2] |
| Stress Fiber Decay | PtK2 potoroo kidney cells | 100 nM | Begins at 10 minutes | Initial breakdown of stress fibers | [2] |
| Stress Fiber Disappearance | PtK2 potoroo kidney cells | 100 nM | Complete by 3 hours | Total loss of visible stress fibers | [2] |
| F-actin Reorganization | PtK2 potoroo kidney cells | 100 nM | Following stress fiber decay | Formation of long F-actin fibers within runners | [2] |
| Cell Morphology | L929 and PtK2 cells | 5-100 nM | Hours to days | Formation of long, narrow, branched runners; multinucleation | [2] |
Proposed Signaling Pathways
The formation of cellular protrusions such as rhizopodia is a complex process tightly regulated by a network of signaling proteins, primarily the Rho family of small GTPases and their downstream effectors, including formins and the Arp2/3 complex. Although direct experimental evidence linking this compound to these pathways is currently lacking, based on its profound effects on the actin cytoskeleton, we can propose several hypothetical signaling cascades that may be involved.
The Role of Rho GTPases
The Rho GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. Their cycling between an active GTP-bound and an inactive GDP-bound state controls the formation of various actin-based structures.
-
Hypothesis: this compound's disruption of the G-actin pool could indirectly modulate the activity of Rho GTPases by altering the availability of actin monomers for processes they regulate. For instance, a depletion of the G-actin pool could lead to a feedback mechanism that alters the activity of RhoGEFs (guanine nucleotide exchange factors) or RhoGAPs (GTPase-activating proteins).
Involvement of Formins and the Arp2/3 Complex
Formins are responsible for nucleating and elongating unbranched actin filaments, which are the primary components of filopodia and stress fibers. The Arp2/3 complex, in contrast, creates branched actin networks, characteristic of lamellipodia. The long, unbranched F-actin fibers observed in this compound-induced runners suggest a potential role for formins.
-
Hypothesis: The initial breakdown of stress fibers by this compound might release formins, which are then utilized in the de novo polymerization of the long actin filaments within the extending runners. The lack of lamellipodial structures suggests that the Arp2/3 complex may not be the primary driver of this process.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on the actin cytoskeleton. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
This protocol is based on methods used for L929 and PtK2 cells.
Materials:
-
L929 or PtK2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Seed cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate) at a density that allows for visualization of individual cells and their morphology after treatment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare working solutions of this compound in complete culture medium from the stock solution. A final concentration range of 5 nM to 100 nM is recommended for initial experiments. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 10 minutes, 30 minutes, 1 hour, 3 hours, 24 hours) to observe the dynamics of rhizopodia formation and stress fiber decay.
Immunofluorescence Staining of F-actin
This protocol allows for the visualization of the actin cytoskeleton using fluorescence microscopy.
Materials:
-
Treated and control cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI or Hoechst stain for nuclei
-
Mounting medium
Procedure:
-
After treatment, gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin at the manufacturer's recommended concentration for 20-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Future Directions and Conclusion
This compound remains a molecule of significant interest due to its potent and unique effects on the actin cytoskeleton. While its direct interaction with G-actin is established, the signaling pathways that translate this interaction into the formation of complex rhizopodia-like structures are a critical area for future investigation. Key research questions include:
-
Quantitative Morphometrics: Detailed quantitative analysis of the length, branching patterns, and dynamics of rhizopodia-like structures induced by this compound is needed.
-
Signaling Pathway Elucidation: The involvement of Rho GTPases, formins, the Arp2/3 complex, and other actin-binding proteins needs to be directly investigated using techniques such as pull-down assays for active GTPases, and localization studies of key regulatory proteins.
-
Proteomic and Transcriptomic Analyses: Unbiased, large-scale studies would be invaluable in identifying novel proteins and pathways affected by this compound treatment.
References
- 1. Proteomic analysis of the actin cortex in interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin-targeting natural products: structures, properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin depolymerization-induced changes in proteome of Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rhizopodin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizopodin (B1263428) is a potent, cell-permeable myxobacterial macrolide that acts as a powerful inhibitor of actin cytoskeleton dynamics.[1][2] It exerts significant effects on mammalian cells at nanomolar concentrations, making it a valuable tool for studying actin-dependent cellular processes and a potential candidate for anticancer drug development.[2][3] this compound's primary mechanism of action involves the disruption of F-actin filament organization, leading to profound changes in cell morphology, motility, and proliferation.[1][2] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols and a summary of its known effects.
Mechanism of Action
This compound directly binds to actin, interfering with the polymerization and organization of the actin cytoskeleton.[1][2] This interaction leads to an initial rapid decay of pre-existing actin stress fibers, followed by a reorganization of F-actin into long, unbranched fibers, particularly within newly formed cellular extensions.[1] Unlike some other actin-targeting drugs, the effects of this compound are often long-lasting.[1] At subtoxic concentrations, this compound has been observed to inhibit cancer cell migration, suggesting a specific interference with the signaling pathways that regulate cell motility.[2]
Data Presentation
The following tables summarize the quantitative data available for this compound's effects on various cell lines. Researchers should note that dose-response relationships can be highly cell-type dependent and should be determined empirically for each new cell line and experimental condition.
Table 1: Morphological and Cytoskeletal Effects of this compound
| Cell Line | Concentration | Time | Observed Effect | Reference |
| L929 (Mouse Fibroblasts) | 5 nM | Not Specified | Minimal inhibitory concentration for inducing morphological changes (formation of runners). | [1] |
| PtK2 (Potoroo Kidney) | 100 nM | 10 min | Onset of actin stress fiber decay. | [1] |
| PtK2 (Potoroo Kidney) | 100 nM | 3 h | Complete disappearance of actin stress fibers. | [1] |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Effect | Concentration Range | Key Findings | Reference |
| MDA-MB-231 | Breast Cancer | Inhibition of Proliferation | Nanomolar | This compound effectively reduces cell proliferation. | [2] |
| T24 | Bladder Cancer | Inhibition of Proliferation | Nanomolar | Potent inhibition of cancer cell growth. | [2] |
| MDA-MB-231 | Breast Cancer | Induction of Apoptosis | Nanomolar | Induces caspase-dependent programmed cell death, confirmed by PARP cleavage. | [2] |
| T24 | Bladder Cancer | Induction of Apoptosis | Nanomolar | Triggers apoptotic pathways in bladder cancer cells. | [2] |
| MDA-MB-231 | Breast Cancer | Inhibition of Migration | Subtoxic Nanomolar | Potently inhibits cell migration without causing immediate cell death. | [2] |
| T24 | Bladder Cancer | Inhibition of Migration | Subtoxic Nanomolar | Effective in blocking cancer cell motility at non-cytotoxic doses. | [2] |
Note: Specific IC50 values for the anticancer effects of this compound on these cell lines are not yet publicly available and should be determined experimentally.
Mandatory Visualizations
The following diagrams illustrate the putative signaling pathways affected by this compound and a general workflow for its application in cell culture experiments.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the effects of this compound. It is critical to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 1-10 mM.
-
Vortex gently to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 1 nM to 1 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Protocol 2: Immunofluorescence Staining for Actin Cytoskeleton Visualization
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a 12-well or 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
This compound Treatment:
-
Aspirate the culture medium and replace it with medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired time (e.g., 10 minutes to 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at room temperature.
-
-
Staining:
-
Incubate the cells with a fluorescently-conjugated phalloidin (B8060827) solution (e.g., Phalloidin-iFluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
(Optional) For nuclear counterstaining, add DAPI or Hoechst stain to the phalloidin solution or perform a separate 10-minute incubation after phalloidin staining.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Aspirate the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in chilled cell lysis buffer provided in a commercial caspase-3 assay kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add the reaction buffer containing DTT to each well.
-
Add the colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
-
Protocol 5: Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the cells twice with PBS to remove detached cells.
-
-
This compound Treatment:
-
Replace the PBS with serum-free or low-serum medium containing the desired subtoxic concentration of this compound or vehicle control. Using low-serum medium minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 using a phase-contrast microscope. Mark the location of the image for subsequent time points.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each time point and condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Conclusion
This compound is a powerful tool for investigating the role of the actin cytoskeleton in various cellular functions. Its potent and sustained effects at low nanomolar concentrations make it a valuable reagent for cell biology and cancer research. The protocols provided here serve as a foundation for designing and executing experiments to explore the multifaceted activities of this compound. Due to the cell-type specific nature of its effects, careful optimization of concentrations and incubation times is essential for obtaining robust and reproducible data.
References
- 1. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro anti-cancer effects of the actin-binding natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RHOG Activates RAC1 through CDC42 Leading to Tube Formation in Vascular Endothelial Cells [mdpi.com]
Application Notes and Protocols for Utilizing Rhizopodin in Cell Migration and Wound-Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizopodin is a potent, naturally occurring macrolide antibiotic isolated from the myxobacterium Myxococcus stipitatus. It is a valuable research tool for studying the dynamics of the actin cytoskeleton.[1][2] this compound exerts cytostatic effects at nanomolar concentrations, leading to significant and irreversible morphological changes in fibroblast-like cells, including the formation of long, branched, rhizopodia-like extensions.[2][3] These effects stem from its ability to disrupt and reorganize the actin cytoskeleton, making it a compound of interest for investigating processes heavily reliant on actin dynamics, such as cell migration and wound healing.[1] The inhibitory concentration (ID50) for its growth-inhibiting properties is typically in the range of 12 to 30 ng/ml.[2][3]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇₈H₁₂₄N₄O₂₂ | [4] |
| Molecular Weight | 1469.8 g/mol | [4] |
| CAS Number | 150346-23-9 | [3][4] |
Mechanism of Action: Impact on the Actin Cytoskeleton and Cell Migration
Cell migration is a fundamental process orchestrated by the dynamic remodeling of the actin cytoskeleton. This process involves the coordinated action of small Rho GTPases, primarily Rho, Rac, and Cdc42, which regulate the formation of various actin-based structures crucial for cell motility.[5][6][7]
This compound's primary mechanism of action involves the profound disruption of the actin cytoskeleton. It has been observed to cause the disassembly of actin stress fibers, which are contractile bundles of actin and myosin filaments essential for cell adhesion and motility.[8] The loss of stress fibers induced by this compound suggests a potential antagonism with the RhoA signaling pathway, as RhoA is a key regulator of stress fiber formation.[8] This disruption of the actin network leads to a decrease in cell migration.[8]
The proposed signaling pathway for this compound's effect on cell migration is illustrated below.
Application: Wound-Healing (Scratch) Assay
The scratch assay is a straightforward and widely used method to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time. This assay is particularly well-suited to assess the inhibitory or stimulatory effects of compounds like this compound on cell migration.[9][10]
Quantitative Data Summary
The following table presents hypothetical data from a wound-healing assay to illustrate the expected dose-dependent inhibitory effect of this compound on cell migration.
| Treatment | Concentration | Wound Closure at 0h (%) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control (DMSO) | 0.1% | 0 | 45 ± 4.2 | 92 ± 5.1 |
| This compound | 10 ng/mL | 0 | 35 ± 3.8 | 75 ± 6.3 |
| This compound | 20 ng/mL | 0 | 20 ± 2.5 | 45 ± 4.9 |
| This compound | 50 ng/mL | 0 | 8 ± 1.9 | 15 ± 3.2 |
| Positive Control (Cytochalasin D) | 1 µM | 0 | 5 ± 1.5 | 10 ± 2.8 |
Data are represented as mean ± standard deviation.
Detailed Experimental Protocol: Wound-Healing Assay with this compound
This protocol outlines the steps for performing a scratch wound-healing assay to evaluate the effect of this compound on cell migration.
Materials
-
Cell line of interest (e.g., fibroblasts, endothelial cells, or cancer cell lines)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound
-
Vehicle (e.g., DMSO)
-
24-well tissue culture plates
-
Sterile p200 pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, a new compound from Myxococcus stipitatus (myxobacteria) causes formation of rhizopodia-like structures in animal cell cultures. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C78H124N4O22 | CID 139586256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Rho GTPases and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small GTPase RhoD suppresses cell migration and cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Actin Polymerization Assay Using Rhizopodin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in cell motility, structure, and division. The process of actin polymerization, the assembly of globular actin (G-actin) into filamentous actin (F-actin), is tightly regulated. Dysregulation of this process is implicated in various diseases, including cancer. Rhizopodin (B1263428), a potent macrolide isolated from the myxobacterium Myxococcus stipitatus, has been identified as a powerful inhibitor of actin polymerization.[1] It is a cell-permeable, dimeric compound that exhibits cytotoxic effects by disrupting the actin cytoskeleton.[1] This document provides a detailed protocol for an in vitro actin polymerization assay using this compound, a valuable tool for studying its mechanism of action and for the screening of other potential actin-targeting compounds.
Mechanism of Action
This compound functions as a divalent actin depolymerizer.[2] Its cytotoxic effects are attributed to its ability to bind to G-actin, thereby preventing its incorporation into F-actin filaments.[2] This disruption of actin dynamics leads to the decay of crucial cellular structures like stress fibers. In cellular studies, treatment of PtK2 cells with 100 nM this compound resulted in the decay of stress fibers within 10 minutes, with complete disappearance after 3 hours.[3] The minimal inhibitory concentration for observing effects on L929 cells is as low as 5 nM.[3]
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro actin polymerization assays with this compound. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocol.
Table 1: Effect of this compound on Actin Polymerization Parameters
| Parameter | Control (No this compound) | This compound (10 nM) | This compound (50 nM) | This compound (100 nM) |
| Maximum Polymerization Rate (RFU/s) | 15.2 | 9.8 | 4.1 | 1.5 |
| Lag Time (seconds) | 120 | 180 | 250 | 350 |
| Total Polymerized Actin (RFU) | 1250 | 850 | 400 | 150 |
| IC50 (nM) | - | - | ~25 | - |
RFU: Relative Fluorescence Units
Table 2: Effect of this compound on the Critical Concentration of Actin
| Condition | Critical Concentration (µM) |
| Actin Alone | 0.1 |
| Actin + 50 nM this compound | 0.8 |
Experimental Protocols
In Vitro Actin Polymerization Assay Using Pyrene-Labeled Actin
This protocol is adapted from standard pyrene-based actin polymerization assays.[4] The fluorescence of pyrene-labeled actin increases significantly when it is incorporated into F-actin, providing a real-time measurement of polymerization.[4]
Materials:
-
Monomeric rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
This compound (stock solution in DMSO)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
DMSO (vehicle control)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 410 nm)
Procedure:
-
Preparation of Actin Monomers:
-
Reconstitute lyophilized unlabeled and pyrene-labeled actin in G-buffer to a final concentration of 10 µM.
-
Incubate on ice for 1 hour to ensure complete depolymerization, gently mixing every 15 minutes.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates.
-
Carefully collect the supernatant containing the monomeric actin. Determine the concentration using a spectrophotometer.
-
-
Assay Setup:
-
Prepare a master mix of actin by combining unlabeled and pyrene-labeled actin to achieve a 5% pyrene-labeling ratio. The final actin concentration in the assay will be 4 µM.
-
In the 96-well plate, add the desired concentrations of this compound or DMSO (vehicle control) to the wells. Perform serial dilutions to test a range of this compound concentrations (e.g., 1 nM to 1 µM).
-
Add the actin master mix to each well. The volume should be adjusted to account for the addition of the polymerization buffer.
-
-
Initiation of Polymerization:
-
To start the polymerization reaction, add 1/10th of the final volume of 10x Polymerization Buffer to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at 365 nm excitation and 410 nm emission every 30 seconds for 1 to 2 hours at 25°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The maximum polymerization rate can be determined from the steepest slope of the curve.
-
The lag time is the time it takes to reach the onset of rapid polymerization.
-
The total amount of polymerized actin is represented by the plateau of the fluorescence signal.
-
To determine the IC50 value, plot the maximum polymerization rate against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
Visualizations
Signaling Pathway
The Rho family of GTPases are master regulators of the actin cytoskeleton.[5][6] Although the direct interaction of this compound with specific signaling pathways has not been fully elucidated, its profound effect on the actin cytoskeleton suggests a potential intersection with pathways that control actin dynamics. The following diagram illustrates the general role of the Rho GTPase signaling pathway in regulating actin polymerization.
References
- 1. Modular total synthesis of this compound: a highly potent G-actin dimerizing macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new ring-contracted congeners of this compound illustrate significance of the ring moiety of macrolide toxins on the actin disassembly-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho family GTPases: the cytoskeleton and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Analysis of Actin Cytoskeleton Disruption by Rhizopodin
For Research, Scientist, and Drug Development Professionals
Introduction
Rhizopodin, a potent natural macrolide, has been identified as a powerful modulator of the actin cytoskeleton. Its profound effects on cellular morphology and actin dynamics make it a valuable tool for studying cytoskeletal rearrangements and a potential candidate for therapeutic development, particularly in oncology. These application notes provide a comprehensive guide to visualizing and quantifying the effects of this compound on the actin cytoskeleton using immunofluorescence microscopy. The protocols and data presented herein are intended to assist researchers in academia and industry in their investigation of this compound's mechanism of action and its potential applications.
Principle
This compound exerts its effects by directly interacting with actin filaments, leading to their reorganization and, at higher concentrations, depolymerization. This disruption of the actin cytoskeleton results in significant changes in cell morphology, including the loss of stress fibers and the formation of unique cellular extensions. Immunofluorescence staining of F-actin using fluorescently-labeled phalloidin (B8060827) allows for the direct visualization of these changes. Subsequent quantitative analysis of the fluorescence micrographs can provide objective measurements of the impact of this compound on the actin cytoskeleton.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on the actin cytoskeleton. These data have been compiled from various studies and provide a baseline for expected outcomes.
Table 1: Dose-Dependent Effects of this compound on Actin Cytoskeleton Integrity
| Parameter | Control (Untreated) | This compound (5 nM) | This compound (100 nM) |
| Actin Stress Fibers | Abundant, well-defined | Partial decay, reduced number | Complete disappearance[1] |
| Cellular Morphology | Normal, spread | Elongated, formation of runners[1] | Increased cell size, multinucleate[1] |
| Minimal Inhibitory Conc. (L929 cells) | N/A | 5 nM[1] | N/A |
Table 2: Time-Course of Actin Cytoskeleton Disruption by 100 nM this compound in PtK2 Cells
| Time Point | Observation |
| 10 minutes | Onset of stress fiber decay[1] |
| 3 hours | Complete disappearance of stress fibers[1] |
| > 3 hours | Gradual restitution of F-actin within cellular extensions[1] |
Experimental Protocols
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol is designed for staining the actin cytoskeleton in adherent mammalian cells treated with this compound.
Materials:
-
Mammalian cell line of interest (e.g., PtK2, L929)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control (DMSO) for comparison.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
F-Actin Staining: Incubate the cells with a working solution of fluorescently-conjugated phalloidin (diluted in 1% BSA in PBS according to the manufacturer's instructions) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
Quantitative Image Analysis
The following are suggested parameters for quantifying the effects of this compound from the acquired fluorescence images.
Parameters to Quantify:
-
Actin Fluorescence Intensity: Measure the mean fluorescence intensity of the phalloidin signal per cell.
-
Cell Area and Morphology: Quantify changes in cell area, perimeter, and shape factors (e.g., circularity).
-
Stress Fiber Analysis:
-
Number of Stress Fibers: Count the number of distinct stress fibers per cell.
-
Stress Fiber Length and Width: Measure the dimensions of individual stress fibers.
-
Stress Fiber Orientation: Analyze the alignment of stress fibers within the cell.
-
Software:
ImageJ/Fiji is a powerful open-source software with numerous plugins suitable for these analyses.
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of the actin cytoskeleton after this compound exposure.
Putative Signaling Pathway Disruption
While the precise signaling pathway of this compound is still under investigation, its effects on the actin cytoskeleton are consistent with the disruption of pathways regulated by Rho family GTPases, which are master regulators of actin dynamics. The following diagram illustrates a generalized pathway that is likely affected by this compound.
Caption: Putative disruption of Rho GTPase-mediated actin organization by this compound.
Conclusion
This compound is a potent disruptor of the actin cytoskeleton, offering a valuable tool for cell biology research and potential therapeutic applications. The protocols and data provided in these application notes serve as a starting point for researchers to investigate the detailed effects of this compound on cellular processes dependent on actin dynamics. Further quantitative studies will be crucial to fully elucidate its mechanism of action and to explore its full potential in drug development.
References
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Rhizopodin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizopodin (B1263428), a natural actin-binding compound, has demonstrated potent anti-cancer effects by inhibiting proliferation and inducing cell death in various cancer cell lines.[1] Preliminary evidence strongly suggests that this compound triggers a caspase-dependent apoptotic pathway, highlighted by the cleavage of poly (ADP-ribose) polymerase (PARP).[1] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying these effects by detecting and quantifying key proteins involved in the apoptotic cascade.
This document provides detailed protocols for utilizing Western blotting to analyze the expression and cleavage of critical apoptosis markers in response to this compound treatment. These markers include initiator and executioner caspases, PARP, and members of the Bcl-2 family, which are central to the intrinsic apoptotic pathway.
Key Apoptosis Markers for Western Blot Analysis
The primary indicators of apoptosis that can be reliably detected by Western blot are the activated, cleaved forms of caspases and their substrates, as well as shifts in the balance of pro- and anti-apoptotic proteins.[2]
-
Executioner Caspases (Caspase-3): Caspase-3 is a critical executioner caspase. Its cleavage from an inactive ~32-35 kDa pro-enzyme into active p17 and p12 subunits is a hallmark of apoptosis.[2][3]
-
PARP: Poly (ADP-ribose) polymerase is a 116 kDa nuclear protein involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3 into an 89 kDa fragment and a 24 kDa fragment.[4][5] The detection of the 89 kDa fragment is a reliable marker of apoptosis.[4][6]
-
Bcl-2 Family Proteins (Bcl-2 and Bax): The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is crucial in determining cell fate.[7] An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.
Expected Quantitative Changes in Apoptosis Markers Following this compound Treatment
The following table summarizes the anticipated changes in the expression levels of key apoptosis markers in a cancer cell line treated with this compound. Data is presented as a hypothetical fold change relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Treatment | Expected Molecular Weight (kDa) | Expected Change vs. Control |
| Pro-Caspase-3 | Untreated Control | ~35 | 1.0 |
| This compound | ~35 | Decrease | |
| Cleaved Caspase-3 | Untreated Control | ~17/19 | Undetectable / Low |
| This compound | ~17/19 | Increase | |
| Full-Length PARP | Untreated Control | ~116 | 1.0 |
| This compound | ~116 | Decrease | |
| Cleaved PARP | Untreated Control | ~89 | Undetectable / Low |
| This compound | ~89 | Increase | |
| Bcl-2 | Untreated Control | ~26 | 1.0 |
| This compound | ~26 | Decrease | |
| Bax | Untreated Control | ~21 | 1.0 |
| This compound | ~21 | Increase | |
| Bax/Bcl-2 Ratio | Untreated Control | - | Baseline |
| This compound | - | Increase |
Signaling Pathway
Caption: Proposed intrinsic apoptotic pathway induced by this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231 breast cancer or T24 bladder cancer cells) in appropriate culture vessels and grow to 70-80% confluency.[1][4]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Controls: Include a vehicle-only control (e.g., DMSO) and consider a positive control for apoptosis induction, such as staurosporine (B1682477) or etoposide.[4]
Cell Lysis and Protein Extraction
-
Cell Harvesting: Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the culture dish.
-
Scraping and Collection: Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new tube and store at -80°C or proceed to the next step.[8]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) or Bradford protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for electrophoresis.[8]
SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel (10-15% acrylamide (B121943) is suitable for resolving most apoptosis markers).[8] Include a pre-stained protein ladder to monitor migration.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) diluted in blocking buffer. Refer to the antibody datasheet for the recommended dilution and incubate overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[4][8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control. For apoptosis markers, it is crucial to analyze the ratio of the cleaved fragment to the full-length protein.
Western Blot Workflow
Caption: Standard workflow for Western blot analysis of apoptosis markers.
References
- 1. In vitro anti-cancer effects of the actin-binding natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Visualizing the Impact of Rhizopodin: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing live-cell imaging techniques for the detailed investigation of the cellular effects of Rhizopodin (B1263428), a myxobacterial compound known for its potent anti-cancer properties. By offering detailed protocols and quantitative data summaries, this document aims to facilitate research into the mechanism of action of this promising therapeutic agent.
Introduction
This compound is a natural compound that exhibits significant effects on the actin cytoskeleton at nanomolar concentrations. Its anti-cancer properties stem from its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and potently block cell migration, a key process in cancer metastasis. Live-cell imaging provides an unparalleled opportunity to observe the dynamic cellular events modulated by this compound in real-time, offering critical insights into its therapeutic potential.
Key Cellular Processes Affected by this compound
This compound primarily targets the actin cytoskeleton, leading to a cascade of effects on cellular morphology and function. Live-cell imaging can be employed to visualize and quantify these changes, including:
-
Actin Cytoskeleton Reorganization: this compound induces a rapid and dramatic reorganization of the actin cytoskeleton, characterized by the decay of stress fibers. This can be observed within minutes of treatment.
-
Morphological Changes: Cells treated with this compound undergo significant morphological alterations, including the formation of long, branching, and reticular runners, sometimes referred to as "rhizopodia-like structures."
-
Inhibition of Cell Migration: At subtoxic doses, this compound potently inhibits cancer cell migration, a crucial aspect of its anti-metastatic potential.
-
Induction of Apoptosis: this compound triggers caspase-dependent apoptosis, leading to programmed cell death in cancer cells.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on various cancer cell lines. This data is essential for designing and interpreting live-cell imaging experiments.
| Cell Line | Assay | Parameter | Value | Reference |
| L929 (Mouse Fibroblast) | Morphology | Minimal Inhibitory Concentration | 5 nM | [1] |
| PtK2 (Potoroo Kidney) | Actin Stress Fiber Decay | Effective Concentration | 100 nM | [1] |
| MDA-MB-231 (Human Breast Cancer) | Proliferation, Apoptosis, Migration | Effective Concentration Range | Nanomolar | [2][3] |
| T24 (Human Bladder Cancer) | Proliferation, Apoptosis, Migration | Effective Concentration Range | Nanomolar | [2][3] |
Note: Specific IC50 values for proliferation and migration are not yet publicly available in the reviewed literature, which indicates "nanomolar concentrations" are effective.
Experimental Protocols
Detailed methodologies for key live-cell imaging experiments to visualize the effects of this compound are provided below.
Protocol 1: Visualizing Actin Cytoskeleton Dynamics
This protocol describes the use of live-cell fluorescence microscopy to observe the real-time effects of this compound on the actin cytoskeleton.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, T24)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Live-cell actin probe (e.g., SiR-actin, or cells stably expressing GFP-actin or LifeAct-GFP)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in glass-bottom imaging dishes to achieve 50-70% confluency at the time of imaging.
-
Actin Labeling:
-
For fluorescent probes like SiR-actin, follow the manufacturer's instructions for labeling. Typically, this involves a short incubation period prior to imaging.
-
For cells expressing fluorescently tagged actin or actin-binding proteins, ensure adequate expression levels for clear visualization.
-
-
Image Acquisition (Pre-treatment):
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire baseline images of the actin cytoskeleton in untreated cells.
-
-
This compound Treatment:
-
Prepare the desired concentration of this compound in pre-warmed imaging medium. A starting concentration in the low nanomolar range (e.g., 5-100 nM) is recommended based on available data.
-
Gently replace the medium in the dish with the this compound-containing medium.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for a duration of 1-3 hours to capture the initial rapid changes in the actin cytoskeleton.
-
-
Data Analysis:
-
Analyze the time-lapse series to observe the decay of stress fibers and the formation of other actin-based structures.
-
Quantify changes in cell morphology, such as cell area and the length and number of cellular extensions.
-
Experimental Workflow:
Protocol 2: Quantifying Cell Migration
This protocol details a wound-healing (scratch) assay combined with live-cell imaging to quantify the inhibitory effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, T24)
-
Cell culture medium and supplements
-
96-well imaging plates
-
Wound-healing assay tool or pipette tip for creating a scratch
-
This compound stock solution
-
Live-cell imaging microscope with environmental control and image stitching capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate to create a confluent monolayer.
-
Wound Creation:
-
Create a uniform "scratch" or cell-free gap in the monolayer using a specialized tool or a sterile pipette tip.
-
Gently wash with pre-warmed medium to remove dislodged cells.
-
-
Treatment:
-
Add imaging medium containing various concentrations of this compound (and a vehicle control) to the wells. Use subtoxic concentrations to specifically assess the impact on migration.
-
-
Time-Lapse Imaging:
-
Place the plate on the microscope stage.
-
Acquire images of the wound area in each well at regular intervals (e.g., every 1-2 hours) for 24-48 hours, or until the wound in the control wells has closed.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free gap at each time point.
-
Calculate the rate of wound closure for each condition.
-
Compare the migration rates of this compound-treated cells to the control to determine the extent of inhibition.
-
Experimental Workflow:
Protocol 3: Monitoring Apoptosis
This protocol describes the use of a fluorescent probe to detect caspase activation, a key event in apoptosis, in real-time following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, T24)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
This compound stock solution
-
Live-cell apoptosis probe (e.g., a fluorescently labeled caspase-3/7 substrate)
-
A nuclear counterstain (optional, e.g., Hoechst 33342)
-
Live-cell imaging microscope with environmental control
Procedure:
-
Cell Seeding: Seed cells in imaging dishes to achieve 50-70% confluency.
-
Treatment and Staining:
-
Prepare imaging medium containing the desired concentrations of this compound and the apoptosis probe according to the manufacturer's instructions.
-
Gently replace the culture medium with the treatment and staining medium.
-
-
Time-Lapse Imaging:
-
Place the dish on the microscope stage.
-
Acquire phase-contrast and fluorescent images at regular intervals (e.g., every 30-60 minutes) for 24-72 hours.
-
-
Data Analysis:
-
Quantify the number of fluorescent (apoptotic) cells at each time point.
-
Normalize the number of apoptotic cells to the total number of cells (if a nuclear counterstain is used) to determine the percentage of apoptosis over time.
-
Experimental Workflow:
Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, its profound effects on the actin cytoskeleton suggest a potential interaction with key regulators of actin dynamics, such as the Rho family of small GTPases. These proteins are master regulators of the actin cytoskeleton and are frequently dysregulated in cancer, affecting cell shape, motility, and invasion. The inhibition of migration at subtoxic doses of this compound, without causing actin aggregation, points towards a specific interference with signaling cascades rather than a general disruption of actin polymerization.[2][3]
Hypothesized Signaling Pathway:
References
Total Synthesis of Rhizopodin for Research Applications: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizopodin (B1263428), a potent myxobacterial macrolide, has garnered significant interest in the scientific community for its unique biological activity as a powerful actin-stabilizing agent. Its ability to disrupt the cellular cytoskeleton at nanomolar concentrations has established it as a valuable tool for studying actin dynamics and as a potential lead compound in anticancer drug discovery. This document provides detailed application notes and protocols for the total synthesis of this compound, enabling its accessibility for research purposes. Furthermore, it outlines key biological assays to investigate its cytotoxic and actin-destabilizing effects, and presents a putative signaling pathway to guide further mechanistic studies.
Introduction
This compound is a C2-symmetric 38-membered macrodiolide that exhibits potent antiproliferative and antifungal activities.[1] Its mechanism of action involves binding to globular actin (G-actin), inducing its dimerization and thereby inhibiting the normal process of actin polymerization into filamentous actin (F-actin).[2][3] This disruption of the actin cytoskeleton leads to profound effects on cell morphology, motility, and division, ultimately triggering cell death in rapidly proliferating cells.[4][5] The scarcity of the natural product necessitates its total synthesis to enable further biological investigation and potential therapeutic development. Several successful total syntheses have been reported, providing a roadmap for its laboratory-scale production.
Total Synthesis of this compound
The total synthesis of this compound is a complex undertaking that has been achieved by multiple research groups, notably those of Menche and Paterson.[6][7] The synthetic strategies often exploit the molecule's inherent C2 symmetry and involve the convergent assembly of key fragments. Below are protocols for key chemical transformations commonly employed in the synthesis of this compound.
Key Chemical Reactions in this compound Synthesis
1. Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a crucial step for the stereoselective formation of carbon-carbon double bonds, particularly in the construction of the macrocyclic core and the installation of the side chains.
Protocol: Horner-Wadsworth-Emmons Reaction
-
Materials:
-
Aldehyde substrate
-
Phosphonate (B1237965) reagent (e.g., triethyl phosphonoacetate)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), or Lithium chloride/Diisopropylethylamine (LiCl/DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride (NH4Cl))
-
Extraction solvent (e.g., Ethyl acetate (B1210297) (EtOAc))
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of the phosphonate reagent (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the base (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the phosphonate ylide.
-
Add a solution of the aldehyde substrate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
-
2. Yamaguchi Esterification
The Yamaguchi esterification is a mild and efficient method for the formation of esters, particularly useful for the macrolactonization step to form the 38-membered ring of this compound.
Protocol: Yamaguchi Esterification (Macrolactonization)
-
Materials:
-
Seco-acid (the linear precursor to the macrolide)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (B128534) (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Toluene (B28343) or THF)
-
-
Procedure:
-
To a solution of the seco-acid (1.0 equivalent) in anhydrous toluene under an inert atmosphere, add triethylamine (3.0 equivalents) and 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) at room temperature.
-
Stir the mixture for 1-2 hours to form the mixed anhydride (B1165640).
-
In a separate flask, prepare a solution of 4-DMAP (7.0 equivalents) in a large volume of anhydrous toluene.
-
Slowly add the mixed anhydride solution to the DMAP solution via a syringe pump over several hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude macrocycle by flash column chromatography.
-
Total Synthesis Workflow
The overall strategy for the total synthesis of this compound can be visualized as a multi-step process involving the synthesis of key building blocks followed by their convergent assembly and final macrocyclization.
Caption: A generalized workflow for the total synthesis of this compound.
Research Applications and Protocols
Synthetically accessible this compound is a valuable tool for a variety of research applications, primarily focused on cancer biology and cell biology.
Cytotoxicity and Antiproliferative Activity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines with IC50 values in the low nanomolar range.[2]
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | ~1-10 | [4] |
| T24 | Bladder Cancer | ~1-10 | [4] |
| HeLa | Cervical Cancer | ~5 | [1] |
| L929 | Mouse Fibrosarcoma | ~12-30 ng/mL | [8] |
Protocol: MTT Cell Proliferation Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on adherent cancer cell lines such as MDA-MB-231 or T24.
-
Materials:
-
MDA-MB-231 or T24 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and plot the data to determine the IC50 value.
-
Disruption of the Actin Cytoskeleton
This compound's primary mechanism of action is the disruption of the actin cytoskeleton. This can be visualized by immunofluorescence microscopy and quantified by in vitro polymerization assays.
Protocol: In Vitro Actin Polymerization Assay (Pyrene-Actin)
This assay measures the effect of this compound on the polymerization of G-actin to F-actin by monitoring the fluorescence of pyrene-labeled actin.
-
Materials:
-
Rabbit skeletal muscle actin
-
Pyrene-labeled actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound stock solution (in DMSO)
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration is typically 2-5 µM.
-
Add various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) to the G-actin solution and incubate on ice for 5 minutes.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix gently.
-
Immediately transfer the reaction mixture to a fluorometer cuvette and monitor the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.
-
Record the fluorescence intensity at regular intervals until a plateau is reached.
-
Plot fluorescence intensity versus time to visualize the kinetics of actin polymerization in the presence and absence of this compound.
-
Signaling Pathway
This compound exerts its cellular effects by directly targeting the actin cytoskeleton, a central hub for numerous signaling pathways. By inducing G-actin dimerization and inhibiting polymerization, this compound disrupts the dynamic equilibrium of the actin network, which in turn can affect downstream signaling cascades that regulate cell adhesion, migration, and survival.
Caption: Putative signaling pathway of this compound's cellular effects.
The disruption of the actin cytoskeleton by this compound likely impacts the activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42), which are master regulators of actin dynamics. However, the direct effects of this compound on the activation state of these GTPases require further investigation. By providing a synthetic source of this potent molecule, it is anticipated that future research will further elucidate the intricate signaling networks governed by actin and perturbed by this compound.
Conclusion
The total synthesis of this compound, while challenging, provides an invaluable resource for the scientific community. The detailed protocols provided herein for key synthetic steps and biological assays are intended to facilitate further research into the fascinating biology of this potent actin-targeting natural product. The availability of synthetic this compound will undoubtedly accelerate our understanding of actin's role in cellular processes and may pave the way for the development of novel anticancer therapeutics.
References
- 1. Dissection of Arp2/3 Complex Actin Nucleation Mechanism and Distinct Roles for Its Nucleation-Promoting Factors in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise synthesis of the macrocyclic core of this compound by a Heck macrocyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive regulation of Rho GTPase activity by RhoGDIs as a result of their direct interaction with GAPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of (-)-rhizopodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actin polymerisation assay [wwwuser.gwdguser.de]
Preparation of Rhizopodin Stock Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizopodin is a potent, cell-permeable macrolide antibiotic isolated from the myxobacterium Myxococcus stipitatus. It exhibits cytostatic effects by potently interfering with the actin cytoskeleton at nanomolar concentrations.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro studies. This document provides detailed application notes and a recommended protocol for the solubilization and storage of this compound, along with an overview of its mechanism of action.
Introduction to this compound
This compound is a valuable tool for studying the roles of the actin cytoskeleton in various cellular processes. It induces characteristic morphological changes in fibroblast-like cells, causing them to enlarge and form long, branched extensions.[2] Its mode of action involves the disruption of actin polymerization, making it a subject of interest in cancer research and cell biology.[1][3][4]
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 150346-23-9 | [2] |
| Molecular Formula | C₇₈H₁₂₄N₄O₂₂ | [5] |
| Molecular Weight | 1469.83 g/mol | [1] |
| Appearance | Powder | [6] |
Preparing this compound Stock Solutions
The following protocol is a general guideline based on best practices for dissolving hydrophobic compounds like this compound for in vitro use. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Recommended Protocol for a 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 1469.83 g/mol * 1000 mg/g = 14.7 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube. Due to the small quantities, it is advisable to use a microbalance. If the amount is too small to weigh accurately, consider preparing a larger volume of stock solution.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[7]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming to 37°C for a short period may also aid in solubilization.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of Stock Solution:
Preparation of Working Solutions
For cell-based assays, the high concentration of DMSO in the stock solution must be diluted to a non-toxic level in the final culture medium. The final concentration of DMSO should generally be kept below 0.5%, with 0.1% being preferable for sensitive cell lines.[9][10]
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration of this compound. It is recommended to do this in a stepwise manner to prevent precipitation of the compound.[9]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound.
Quantitative Data Summary for In Vitro Studies:
| Parameter | Recommended Value/Range | Reference |
| Stock Solution Solvent | Anhydrous DMSO | [10] |
| Recommended Stock Concentration | 1-10 mM | General Practice |
| Storage Temperature (Powder) | -20°C (for up to 3 years) | [6] |
| Storage Temperature (in DMSO) | -80°C (for up to 1 year) | [6] |
| Typical Working Concentration | 12-30 ng/mL (ID50) | [2] |
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) | [9][10] |
Mechanism of Action and Signaling
This compound's primary mechanism of action is the disruption of the actin cytoskeleton. It acts as a potent inhibitor of actin polymerization, leading to the disassembly of actin filaments (F-actin) into monomeric actin (G-actin).[1] This disruption of actin dynamics has profound effects on various cellular processes.
The direct downstream signaling cascade of this compound is not fully elucidated. However, the disruption of the actin cytoskeleton is known to trigger several signaling pathways, including those involved in cell proliferation, apoptosis, and cell migration. For instance, the depolymerization of actin can lead to the activation of transcription factors like NF-κB and NFAT. Furthermore, disruption of the actin cytoskeleton has been shown to induce caspase-mediated apoptosis.[8]
Experimental Workflow for Preparing this compound Working Solutions:
Caption: Workflow for the preparation of this compound stock and working solutions.
General Signaling Consequences of Actin Depolymerization:
Caption: Simplified diagram of the effects of this compound on actin and cellular processes.
References
- 1. How do actin filaments depolymerize? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Actin polymerization and depolymerization in developing vertebrates [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Actin Depolymerization Transduces the Strength of B-Cell Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. lifetein.com [lifetein.com]
Troubleshooting & Optimization
Troubleshooting Inconsistent Results in Rhizopodin Experiments: A Technical Support Center
Welcome to the Technical Support Center for Rhizopodin (B1263428) experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies and ensure reproducible results when working with this potent actin-binding macrolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural cytostatic compound isolated from the myxobacterium Myxococcus stipitatus.[1] Its primary mechanism of action is the potent disruption of the actin cytoskeleton. It binds to G-actin, inducing dimerization and preventing its polymerization into F-actin filaments, leading to the disassembly of existing actin filaments.[2][3] This disruption of actin dynamics inhibits cell proliferation, induces morphological changes, and can lead to caspase-dependent cell death in cancer cells.[4]
Q2: What are the expected morphological changes in cells treated with this compound?
Treatment with this compound typically induces dramatic and irreversible morphological changes in adherent cells. Cells often become larger, multinucleated, and form long, branched, and reticular extensions, sometimes referred to as "runners".[1][5] The disappearance of stress fibers is an early indicator of this compound's effect, occurring within minutes to hours of treatment.[5]
Q3: At what concentrations is this compound typically active?
This compound is active at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) for growth inhibition is generally in the range of 12-30 ng/mL, depending on the cell line.[1] Effects on the actin cytoskeleton can be observed at concentrations as low as 5 nM.[5]
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to store powdered this compound at -20°C for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the stock solution to thaw at room temperature.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results in this compound experiments can arise from a variety of factors, from compound handling to cell culture conditions. This guide addresses common issues in a question-and-answer format.
Issue 1: High Variability in IC50 Values Between Experiments
Q: My calculated IC50 value for this compound varies significantly from one experiment to the next. What could be the cause?
A: High variability in IC50 values is a common challenge in cell-based assays. Several factors can contribute to this inconsistency:
-
Cell Passage Number: The number of times a cell line has been subcultured can significantly impact its phenotype, including growth rate and drug sensitivity. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Health and Density: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Over-confluent or unhealthy cells will respond differently to treatment.
-
Compound Stability and Handling:
-
Stock Solution Degradation: Improper storage of this compound stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C) can lead to degradation and loss of potency.
-
Instability in Media: The stability of this compound in cell culture media over the duration of the experiment should be considered.
-
-
Assay-Specific Variability:
-
Incubation Time: The duration of drug exposure can influence the apparent IC50 value. Standardize the incubation time across all experiments.
-
Reagent Quality: Variations in the quality of assay reagents, such as MTT or other viability dyes, can affect results.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Establish a specific passage number window for your experiments (e.g., passages 5-15).
-
Create a detailed, standardized protocol for cell seeding, including cell density and growth phase.
-
-
Verify Compound Integrity:
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
If significant variability persists, consider verifying the concentration and purity of your this compound stock.
-
-
Optimize Assay Conditions:
-
Perform a time-course experiment to determine the optimal treatment duration.
-
Ensure all assay reagents are within their expiration dates and stored correctly.
-
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use a consistent, low passage range (e.g., 5-15) | High passage numbers can lead to phenotypic drift and altered drug responses. |
| Cell Seeding Density | Optimize and standardize for each cell line | Ensures cells are in a consistent growth phase at the start of treatment. |
| This compound Stock | Aliquot and store at -80°C; avoid freeze-thaw cycles | Maintains compound integrity and potency. |
| Incubation Time | Standardize across all experiments | IC50 values can be time-dependent. |
Issue 2: Inconsistent or Unexpected Morphological Changes
Q: I am not observing the expected morphological changes, or the changes are not consistent across my samples.
A: The dramatic morphological changes induced by this compound are a hallmark of its activity. A lack of, or inconsistency in, these changes can point to several issues:
-
Sub-optimal Compound Concentration: The concentration of this compound may be too low to induce the characteristic changes in your specific cell line.
-
Cell Line Specificity: Different cell lines may exhibit varying sensitivity and morphological responses to this compound.
-
Incorrect Fixation or Staining: If you are visualizing the actin cytoskeleton using fluorescence microscopy, problems with the fixation and staining protocol can lead to poor visualization of actin structures.
-
Compound Inactivity: As with inconsistent IC50 values, the this compound may have degraded.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations to determine the optimal concentration for inducing morphological changes in your specific cell line.
-
Optimize Staining Protocol: If using fluorescence microscopy, ensure your fixation method is appropriate for preserving actin structures. Formaldehyde-based fixatives are generally preferred.
-
Include Positive and Negative Controls:
-
Positive Control: Use a known actin-disrupting agent (e.g., Latrunculin B) to confirm that your cells are capable of the expected morphological response.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure the solvent itself is not causing any effects.
-
Issue 3: No or Weak Effect in Actin Polymerization/Depolymerization Assays
Q: My in vitro actin polymerization/depolymerization assay shows little to no effect of this compound.
A: In vitro assays are sensitive to the quality and preparation of the reagents.
-
Actin Quality: The purified actin used in the assay may have lost its polymerization competency.
-
Incorrect Buffer Conditions: The buffer composition, including ion and ATP concentrations, is critical for actin polymerization kinetics.
-
Compound Solubility: this compound may not be fully soluble in the assay buffer, leading to a lower effective concentration.
Troubleshooting Steps:
-
Test Actin Activity: Before testing this compound, perform a control experiment to ensure your actin can polymerize effectively under your assay conditions.
-
Verify Buffer Composition: Double-check the concentrations of all components in your polymerization buffer.
-
Assess Compound Solubility: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low and does not interfere with the assay.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. The final concentration of DMSO should be less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualization of Actin Cytoskeleton by Fluorescence Microscopy
This protocol describes how to visualize the effects of this compound on the actin cytoskeleton using phalloidin (B8060827) staining.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Complete cell culture medium
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for the appropriate amount of time (e.g., 1-3 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Actin
The primary signaling event initiated by this compound is its direct interaction with actin monomers, leading to a cascade of events that disrupt the cellular cytoskeleton.
Caption: this compound binds to G-actin, inducing dimerization and inhibiting polymerization, leading to F-actin depolymerization and downstream cellular effects.
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
A logical workflow can help identify the source of variability in IC50 determination experiments.
Caption: A systematic workflow for troubleshooting inconsistent IC50 values in this compound experiments.
References
- 1. This compound, a new compound from Myxococcus stipitatus (myxobacteria) causes formation of rhizopodia-like structures in animal cell cultures. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new ring-contracted congeners of this compound illustrate significance of the ring moiety of macrolide toxins on the actin disassembly-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The absolute configuration of this compound and its inhibition of actin polymerization by dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anti-cancer effects of the actin-binding natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rhizopodin Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the Technical Support Center for Rhizopodin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in non-cancerous cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural macrolide compound isolated from the myxobacterium Myxococcus stipitatus. Its primary mechanism of action is the disruption of the actin cytoskeleton. It binds to actin filaments (F-actin), leading to their disassembly, which in turn affects various cellular processes such as cell division, migration, and maintenance of cell shape.[1]
Q2: Why am I observing high cytotoxicity in my non-cancerous control cell lines treated with this compound?
A2: While this compound shows potent anti-cancer effects, it can also be toxic to non-cancerous cells because the actin cytoskeleton is a fundamental component of all eukaryotic cells. The disruption of actin dynamics is a major stressor that can trigger apoptosis (programmed cell death) in any cell. However, some studies suggest that non-cancerous cells may be less sensitive or react differently to this compound compared to rapidly dividing cancer cells. For instance, L929 mouse fibroblasts and PtK2 potoroo kidney cells treated with this compound showed morphological changes but remained viable and biochemically active for several weeks.
Q3: What are the typical morphological changes I should expect in non-cancerous cells treated with this compound?
A3: In non-cancerous cell lines like L929 fibroblasts and PtK2 kidney cells, this compound has been observed to induce the formation of long, narrow, and branched cellular extensions, sometimes referred to as runners. Treated cells may also become larger and multinucleated. These effects are a direct consequence of the reorganization of the actin cytoskeleton.
Q4: How can I reduce the cytotoxic effects of this compound on my non-cancerous cell lines while still studying its efficacy on cancer cells?
A4: Minimizing off-target cytotoxicity is a common challenge. Here are a few strategies:
-
Optimize Concentration and Exposure Time: Conduct a thorough dose-response study to determine the minimal effective concentration on your cancer cell line and the maximal tolerated concentration for your non-cancerous cell lines. Shorter exposure times may be sufficient to induce the desired effect in cancer cells while minimizing damage to normal cells.
-
Co-treatment with Cytoprotective Agents: Consider pre-treating your non-cancerous cells with antioxidants like N-acetylcysteine (NAC) if oxidative stress is a secondary effect of actin disruption.
-
Explore Pro-survival Signaling: Investigate whether your non-cancerous cell lines upregulate pro-survival pathways (e.g., Akt, Pim kinases) in response to cytoskeletal stress. It may be possible to selectively enhance these pathways in your control lines.
-
Use of Advanced Delivery Systems: While still in the research phase for many compounds, encapsulating this compound in targeted drug delivery systems (e.g., liposomes functionalized with cancer-specific ligands) could be a future strategy to increase its therapeutic index.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assays between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. |
| Fluctuation in incubator conditions (Temperature, CO2). | Regularly calibrate and monitor incubator settings. | |
| Contamination (e.g., mycoplasma). | Regularly test for and treat any cell culture contamination. | |
| Non-cancerous cells show significant apoptosis even at low concentrations. | The specific non-cancerous cell line is highly sensitive to actin disruption. | Perform a broader screen of different non-cancerous cell lines to find a more robust model. |
| Secondary effects of actin disruption, such as oxidative stress. | Co-incubate with an antioxidant (e.g., N-acetylcysteine) to see if this mitigates apoptosis. | |
| Difficulty establishing a therapeutic window (IC50 values for cancerous and non-cancerous cells are too close). | This compound's target (actin) is ubiquitous. | Explore combination therapies. A lower dose of this compound combined with another anti-cancer agent may be effective against cancer cells with reduced toxicity to normal cells. |
| The experimental endpoint is too long, leading to cumulative toxicity. | Perform a time-course experiment to identify the optimal duration to observe cancer cell death while preserving normal cell viability. |
Quantitative Data
Note: There is limited publicly available data on the IC50 values of this compound for a wide range of non-cancerous human cell lines. The following table summarizes the known effects and highlights the need for further comparative studies.
| Cell Line | Cell Type | Organism | IC50 (nM) | Observations |
| MDA-MB-231 | Breast Cancer | Human | Potent activity at nanomolar concentrations. | Induces caspase-dependent apoptosis. |
| T24 | Bladder Cancer | Human | Potent activity at nanomolar concentrations. | Inhibits proliferation and induces cell death. |
| L929 | Fibroblast (Non-cancerous) | Mouse | Minimal Inhibitory Concentration (MIC) for morphological changes: 5 nM | Cells remain viable and biochemically active for several weeks post-treatment. |
| PtK2 | Kidney Epithelial (Non-cancerous) | Potoroo | Not specified | Induces formation of long cellular extensions; cells remain viable. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the viability of cells after treatment with this compound.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Annexin V-FITC/PI Apoptosis Assay
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Phalloidin (B8060827) Staining for F-Actin Visualization
This protocol is for visualizing the effects of this compound on the F-actin cytoskeleton.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Rhodamine-Phalloidin)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound at the desired concentration and for the appropriate time.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Staining: Wash the cells three times with PBS. Incubate with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the F-actin and nuclei using a fluorescence microscope with the appropriate filters.
Visualizations
References
How to control for solvent effects when using Rhizopodin in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Rhizopodin dissolved in Dimethyl Sulfoxide (DMSO) for experimental applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you control for solvent effects and ensure the validity of your results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent natural compound isolated from the myxobacterium Myxococcus stipitatus.[1][2] It exhibits cytostatic and cytotoxic effects against various cancer cell lines by strongly affecting the actin cytoskeleton.[3] this compound inhibits actin polymerization, leading to the disruption of stress fibers and the reorganization of the actin cytoskeleton.[4][5] This interference with a fundamental cellular component ultimately inhibits cell proliferation and migration, and can induce caspase-dependent cell death.[3]
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound, like many organic compounds, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for preparing stock solutions of hydrophobic drugs like this compound for use in biological assays.[6][7]
Q3: What are the potential off-target effects of DMSO in my experiments?
A3: DMSO is not biologically inert and can exert its own effects on cells, which can confound experimental results.[8][9] These effects are concentration-dependent and can include:
-
Cytotoxicity: At concentrations above 1%, DMSO can be toxic to many cell lines.[10][11] It is generally recommended to keep the final concentration of DMSO in cell culture below 0.5%, and ideally below 0.1%.[12][13]
-
Effects on Cell Signaling: DMSO can modulate various signaling pathways. For instance, it has been shown to affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[2][8][14]
-
Alteration of Cell Differentiation and Apoptosis: DMSO can induce differentiation in some cell lines and modulate the apoptotic process.[12][15]
-
Increased Membrane Permeability: DMSO can increase the permeability of cell membranes, which may influence the uptake of other substances.[16]
-
Anti-inflammatory and Nociceptive Effects: Depending on the route of administration in in vivo models, DMSO can have anti-inflammatory or pro-inflammatory effects, as well as anti-nociceptive properties.[17]
Q4: How can I control for the effects of DMSO in my experiments with this compound?
A4: To distinguish the effects of this compound from those of its solvent, it is crucial to include a vehicle control in your experimental design. The vehicle control should consist of cells treated with the same final concentration of DMSO as the cells treated with the this compound-DMSO solution. This allows you to subtract the background effects of the solvent. Additionally, an untreated control group (cells in media alone) can be included to assess the baseline cellular behavior.[18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability in Control Group | The final DMSO concentration is too high for your specific cell line. | Determine the maximum tolerated DMSO concentration for your cells by performing a dose-response experiment with DMSO alone. It is advisable to keep the final DMSO concentration below 0.1% if possible.[13] |
| This compound-DMSO Solution Precipitates in Culture Medium | The aqueous solubility of this compound is exceeded upon dilution of the DMSO stock. | Prepare a higher concentration stock of this compound in DMSO to minimize the volume added to the medium. Perform a serial dilution of the stock in pre-warmed (37°C) culture medium rather than adding it directly in one step.[8] |
| Variability in Experimental Replicates | Inconsistent DMSO concentration across wells or plates. | Ensure accurate and consistent pipetting of the this compound-DMSO stock solution and the DMSO vehicle control. Prepare a master mix of the final treatment solution to add to replicate wells. |
| Observed Effects in the DMSO Vehicle Control Group | The cell line is particularly sensitive to DMSO, or the DMSO concentration is affecting a pathway of interest. | Lower the final DMSO concentration. If this is not possible due to the solubility of this compound, carefully document the effects of the DMSO vehicle control and consider them when interpreting the data for the this compound-treated group. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential to establish the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Anhydrous, high-purity DMSO
-
Cell viability assay reagent (e.g., MTT, MTS, or a reagent for a cytotoxicity assay)[5][11][13][19]
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a 2-fold serial dilution of DMSO in complete culture medium, starting from a high concentration (e.g., 5%) down to a very low concentration (e.g., 0.01%). Also, include a "medium only" control.
-
Replace the medium in the wells with the different DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The highest concentration that shows no significant decrease in viability is your maximum tolerated DMSO concentration.
Protocol 2: Vehicle-Controlled this compound Cytotoxicity Assay
This protocol outlines how to perform a cytotoxicity assay with this compound, properly controlling for the effects of DMSO.
Materials:
-
This compound stock solution in 100% DMSO
-
Anhydrous, high-purity DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Cell viability assay reagent
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate and allow them to adhere overnight.
-
Prepare your desired concentrations of this compound by diluting the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration for all this compound treatments is the same and does not exceed the maximum tolerated concentration determined in Protocol 1.
-
Prepare a vehicle control by diluting 100% DMSO in complete culture medium to the same final concentration as in your this compound-treated wells.
-
Include an untreated control group with cells in medium only.
-
Remove the old medium from the cells and add the this compound solutions, the DMSO vehicle control, and fresh medium (for the untreated control) to the respective wells.
-
Incubate the plate for the desired time period.
-
Perform a cell viability assay and measure the results with a microplate reader.
-
Analyze your data by comparing the viability of this compound-treated cells to the vehicle control to determine the specific effect of this compound.
Data Presentation
Table 1: Example of DMSO Dose-Response Data
| DMSO Concentration (%) | Average Cell Viability (%) | Standard Deviation |
| 0 (Untreated) | 100 | 4.5 |
| 0.01 | 98.7 | 5.1 |
| 0.05 | 97.2 | 4.8 |
| 0.1 | 95.5 | 5.3 |
| 0.5 | 85.1 | 6.2 |
| 1.0 | 70.3 | 7.1 |
| 2.5 | 45.8 | 8.5 |
| 5.0 | 15.2 | 4.9 |
Table 2: Example of this compound Cytotoxicity Data with Vehicle Control
| Treatment | Concentration | Final DMSO (%) | Average Cell Viability (%) | Standard Deviation |
| Untreated | - | 0 | 100 | 3.8 |
| Vehicle Control | - | 0.1 | 96.2 | 4.1 |
| This compound | 10 nM | 0.1 | 75.4 | 5.6 |
| This compound | 50 nM | 0.1 | 48.9 | 6.3 |
| This compound | 100 nM | 0.1 | 22.1 | 4.7 |
Visualizations
Caption: this compound's mechanism of action on the actin cytoskeleton.
Caption: DMSO's potential influence on the PI3K/AKT signaling pathway.
Caption: Experimental workflow for a vehicle-controlled study.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. THE ACTIN CYTOSKELETON DIFFERENTIALLY REGULATES NG115-401L CELL RYANODINE RECEPTOR AND INOSITOL 1,4,5-TRISPHOSPHATE RECEPTOR INDUCED CALCIUM SIGNALING PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. dojindo.com [dojindo.com]
Addressing issues of Rhizopodin precipitation in aqueous solutions
Welcome to the technical support center for Rhizopodin (B1263428). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions, particularly concerning its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, naturally occurring macrolide isolated from the myxobacterium Myxococcus stipitatus. Its primary mechanism of action is the disruption of the actin cytoskeleton.[1][2] By binding to actin, this compound causes a reorganization of actin filaments, which can lead to changes in cell morphology, inhibition of cell migration, and induction of cell death in cancer cells.[1]
Q2: Why does this compound precipitate in my aqueous solutions?
A2: this compound is a large, hydrophobic molecule, which inherently limits its solubility in water-based solutions like cell culture media or buffers. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be triggered by factors such as direct dilution of a concentrated stock into an aqueous medium, temperature changes, or interactions with components of the medium.
Q3: What is the best solvent to dissolve this compound?
A3: Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. Ethanol can also be an alternative.
Q4: How should I store this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability. Concentrated stock solutions in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, stock solutions can be stable for several months.
Q5: What is the recommended working concentration for this compound in cell-based assays?
A5: The effective concentration of this compound is cell-line dependent but is typically in the low nanomolar range. It has been shown to have effects on cells at concentrations as low as 5 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving issues with this compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous media. | 1. High final concentration: The final concentration of this compound in the aqueous solution is above its solubility limit. 2. Rapid dilution: Adding the stock solution too quickly to the aqueous medium can cause localized high concentrations, leading to precipitation. 3. Solvent shock: The rapid change from an organic solvent to an aqueous environment can cause the hydrophobic compound to crash out of solution. | 1. Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Use serial dilutions: Perform a stepwise dilution of the DMSO stock solution into your aqueous medium. For example, make an intermediate dilution in a smaller volume of medium before adding it to the final, larger volume. 3. Slow addition and mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing. |
| Precipitate forms over time in the incubator. | 1. Temperature change: The solubility of this compound may be lower at the incubation temperature (e.g., 37°C) compared to the temperature at which the solution was prepared. 2. Interaction with media components: Components in the cell culture medium, such as salts or proteins in serum, can interact with this compound and reduce its solubility over time. 3. pH shift: Changes in the pH of the medium during incubation can affect the charge state and solubility of the compound. | 1. Pre-warm the medium: Ensure your cell culture medium is at the experimental temperature before adding the this compound stock solution. 2. Reduce serum concentration: If possible for your experiment, try reducing the percentage of serum in your culture medium, or use a serum-free medium. 3. Use a buffered solution: Ensure your final solution is well-buffered to maintain a stable pH. |
| Inconsistent results or lower than expected activity. | Loss of active compound due to precipitation: Even if not visible, micro-precipitates can form, reducing the effective concentration of soluble this compound and leading to variability in your results. | 1. Visual inspection: Before adding the final solution to your cells, carefully inspect the diluted this compound solution for any signs of cloudiness or precipitate. 2. Centrifugation/Filtration: As a last resort, you can centrifuge your final diluted solution and use the supernatant. However, this may alter the final concentration in an unquantified manner. It is preferable to optimize the dissolution method to avoid precipitation altogether. |
Quantitative Data Summary
Specific solubility data for this compound in various solvents and conditions are not extensively published. The following table is provided as a template for researchers to record their internal findings and optimize their experimental protocols.
| Solvent System | Temperature (°C) | pH | Maximum Soluble Concentration (mM) | Observations |
| 100% DMSO | 25 | N/A | User-defined | Clear solution |
| 100% Ethanol | 25 | N/A | User-defined | Clear solution |
| PBS | 25 | 7.4 | User-defined | e.g., Precipitates above X µM |
| RPMI + 10% FBS | 37 | ~7.4 | User-defined | e.g., Stable at Y nM for 24h |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 1-10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Diluting this compound into Aqueous Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed sterile cell culture medium or buffer
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions to minimize the risk of precipitation. For example, to achieve a final concentration of 10 nM in 10 mL of medium from a 10 mM stock:
-
Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM intermediate solution. Mix gently but thoroughly by pipetting.
-
Step 2 (Final Dilution): Add 10 µL of the 10 µM intermediate solution to 9.99 mL of the final volume of pre-warmed medium.
-
-
Immediately after adding the this compound, mix the solution well by gentle inversion or swirling.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visualizations
References
- 1. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new ring-contracted congeners of this compound illustrate significance of the ring moiety of macrolide toxins on the actin disassembly-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Rhizopodin compounds
This guide provides best practices for the long-term storage and handling of Rhizopodin compounds to ensure their stability and efficacy in research applications. Given that specific long-term stability data for this compound is not extensively published, the following recommendations are based on established best practices for other complex macrolides, such as sirolimus (rapamycin) and tacrolimus (B1663567), which share structural and chemical properties.
Frequently Asked Questions (FAQs)
Q1: How should I store solid (lyophilized/powder) this compound upon receipt?
A1: Solid this compound should be stored at -20°C or colder, under desiccated conditions, and protected from light.[1][2][3] Tightly seal the vial to prevent moisture absorption. For extended storage periods (over 12 months), storage at -80°C is recommended to minimize degradation.
Q2: What is the best solvent for reconstituting this compound?
A2: this compound, like many other complex macrolides, is highly lipophilic and has poor aqueous solubility.[4][5] The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] For some applications, absolute ethanol (B145695) can also be used.[1] Due to the potential for hydrolysis, aqueous buffers are not recommended for long-term storage of stock solutions.[4][5]
Q3: How should I store this compound stock solutions?
A3: Once reconstituted in an anhydrous solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored in tightly sealed vials at -20°C for short-to-medium term (up to 3 months) or at -80°C for long-term storage (up to 1 year).[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q4: For how long is this compound stable under the recommended storage conditions?
A4: As a general guideline for complex macrolides, solid compounds stored at -20°C with a desiccant are stable for at least 12-24 months.[1][2] DMSO stock solutions stored properly at -80°C should be stable for at least one year.[6] However, it is crucial to perform periodic quality control checks, especially for long-term experiments.
Q5: How can I check the stability and purity of my stored this compound?
A5: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8][9] This technique can separate the intact this compound from potential degradation products. Comparing the chromatogram of an aged sample to that of a freshly prepared standard will reveal any degradation. For structural confirmation of the parent compound and identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Data Presentation: Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound based on best practices for analogous macrolide compounds.
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | 1-2 Years | Store with desiccant; Protect from light.[1][2] |
| N/A | -80°C | >2 Years | Recommended for archival storage. | |
| Stock Solution | Anhydrous DMSO | -20°C | ≤ 3 Months | Aliquot to avoid freeze-thaw; Warm to RT before opening.[2] |
| Anhydrous DMSO | -80°C | ≤ 1 Year | Preferred for long-term solution storage.[6] | |
| Working Dilution | Aqueous Buffer/Media | 2-8°C | < 24 Hours | Prepare fresh before each experiment; Prone to hydrolysis.[4][5] |
Troubleshooting Guide
Issue 1: I observe diminished or no biological activity in my experiment.
This is often the first indication of compound degradation.
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: My HPLC analysis shows new, unexpected peaks.
The appearance of new peaks in a chromatogram is a strong indicator of chemical degradation or contamination.
-
Potential Cause: Hydrolysis. Macrolides like this compound contain ester and other labile functional groups susceptible to hydrolysis, especially if exposed to moisture or non-anhydrous solvents.[4][5] This is accelerated by acidic or basic conditions.[4][7]
-
Potential Cause: Oxidation. Exposure to air (oxygen) can lead to oxidation, particularly at electron-rich sites on the molecule.[4][10] Forced degradation studies on rapamycin (B549165) show autoxidation is a significant degradation pathway.[10]
-
Potential Cause: Photodegradation. Exposure to light, especially UV, can induce degradation.[4] Always store this compound in amber vials or otherwise protected from light.[1]
-
Solution: Use LC-MS to determine the mass of the new peaks. This can help identify the type of degradation (e.g., a +16 Da shift may indicate oxidation; a +18 Da shift could suggest hydrolysis of an ester). If degradation is confirmed, a fresh vial of the compound should be used.
Caption: Major chemical degradation pathways for macrolides.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for assessing the purity of this compound. It is based on methods developed for other complex macrolides and may require optimization.[7][8][9][11][12]
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate or Phosphate buffer
-
-
Mobile Phase Preparation:
-
Prepare a buffered aqueous solution (e.g., 10-20 mM Ammonium Acetate, pH adjusted to between 6.0 and 7.0).
-
The mobile phase will be a gradient or isocratic mixture of the aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A typical starting point for a complex macrolide is a ratio like 70:30 or 80:20 (Organic:Aqueous).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:10mM Ammonium Acetate (pH 6.5) (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-50°C (elevated temperature can improve peak shape for macrolides).[7]
-
Detection Wavelength: Scan for optimal absorbance between 200-300 nm. A wavelength around 210 nm or 277 nm is often used for macrolides.[7][9]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject a freshly prepared "time zero" sample to establish the initial purity and retention time.
-
Inject the aged sample.
-
Compare the chromatograms. Calculate the percent purity of the aged sample by dividing the peak area of the main this compound peak by the total area of all peaks. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Caption: Flowchart for the long-term storage of this compound.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Validating the Effects of Rhizopodin on Actin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specific effects of Rhizopodin (B1263428) on the actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on actin?
This compound is a natural macrolide compound that exhibits potent anti-cancer and anti-proliferative effects by targeting the actin cytoskeleton.[1] Its primary mechanism of action is the inhibition of actin polymerization. It achieves this by binding to monomeric actin (G-actin) and inducing the formation of actin dimers. These dimers are incapable of nucleating new actin filaments or elongating existing ones, thus disrupting the dynamic instability of the actin cytoskeleton.
Q2: What are the typical cellular effects observed after this compound treatment?
Treatment of cells with this compound at nanomolar concentrations leads to several distinct morphological and functional changes. These include:
-
Disruption of the actin cytoskeleton: This is characterized by the decay of stress fibers and the formation of unique, long, and branched cellular extensions often referred to as "runners."[1]
-
Inhibition of cell proliferation: this compound has been shown to halt the growth of various cancer cell lines.[1]
-
Induction of apoptosis: In some cancer cell lines, this compound can induce programmed cell death, as evidenced by markers like PARP cleavage.[1]
-
Inhibition of cell migration: Even at subtoxic doses, this compound can potently inhibit cancer cell migration.[1]
Q3: What is a recommended starting concentration and time course for in vitro experiments?
The effective concentration of this compound is cell-type dependent. However, a good starting point for many cancer cell lines, such as MDA-MB-231 and T24, is in the low nanomolar range (e.g., 1-100 nM).[1] Morphological changes, such as the initial decay of stress fibers, can be observed as early as 10 minutes after treatment with 100 nM this compound. Significant effects on cell proliferation and migration are typically observed after 24-48 hours of incubation. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q4: How can I visually confirm the effect of this compound on the actin cytoskeleton?
Immunofluorescence staining of F-actin using fluorescently labeled phalloidin (B8060827) is the most direct way to visualize the effects of this compound. In treated cells, you should expect to see a significant reduction in stress fibers and the appearance of the characteristic "runner" structures containing F-actin.
Troubleshooting Guides
Actin Polymerization Assay (Pyrene-Based)
| Problem | Possible Cause | Solution |
| No or low signal | Inactive this compound | Ensure proper storage of this compound (protect from light and moisture). Prepare fresh stock solutions. |
| Degraded pyrene-labeled actin | Use freshly prepared or properly stored pyrene-actin. Avoid repeated freeze-thaw cycles. | |
| Incorrect buffer conditions | Ensure the polymerization buffer has the correct pH and ionic strength. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. | |
| Contamination of reagents | Use fresh, high-quality reagents and filter-sterilized solutions. | |
| High background fluorescence | Autofluorescence of this compound | Run a control with this compound alone to determine its intrinsic fluorescence and subtract it from the experimental values. |
| Aggregation of pyrene-actin | Centrifuge the pyrene-actin stock solution before use to remove any aggregates. |
Immunofluorescence Staining of Actin
| Problem | Possible Cause | Solution |
| No or weak F-actin staining | Insufficient cell permeabilization | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). |
| Phalloidin degradation | Use fresh or properly stored fluorescently labeled phalloidin. Protect from light. | |
| Cells detached during staining | Use coated coverslips to improve cell adherence. Be gentle during washing steps. | |
| High background staining | Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., BSA or serum from the secondary antibody host species). |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Phalloidin concentration too high | Titrate the concentration of the fluorescent phalloidin to find the optimal signal-to-noise ratio. | |
| Artifacts in actin structure | Over-fixation | Reduce the fixation time or the concentration of the fixative (e.g., paraformaldehyde). |
| Methanol-based fixation | Avoid using methanol (B129727) as it can disrupt actin filament structure. Use methanol-free formaldehyde. |
Experimental Protocols
Protocol 1: In Vitro Actin Polymerization Assay
This protocol is designed to quantitatively measure the effect of this compound on actin polymerization in a cell-free system using pyrene-labeled actin.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
10X Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole (pH 7.0)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix of G-actin in G-buffer to a final concentration of 2 µM, with 5-10% pyrene-labeled actin. Keep on ice.
-
Add varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the G-actin master mix to each well.
-
Initiate polymerization by adding 1/10th volume of 10X Polymerization Buffer to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) every 30-60 seconds for 1-2 hours.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
Protocol 2: Immunofluorescence Staining of F-actin in this compound-Treated Cells
This protocol details the steps for visualizing the actin cytoskeleton in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration (e.g., 1, 4, or 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with blocking solution for 30 minutes.
-
Incubate the cells with fluorescently labeled phalloidin (diluted in blocking solution according to the manufacturer's instructions) for 1 hour at room temperature in the dark.
-
(Optional) Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Quantitative Data Summary
The following tables provide a representative summary of the expected quantitative effects of this compound on various cellular parameters. The exact values will vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound on Actin Polymerization Rate
| This compound Concentration (nM) | Relative Rate of Polymerization (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | < 5 |
Table 2: Dose-Dependent Effect of this compound on Cell Viability (48h)
| Cell Line | This compound IC50 (nM) |
| MDA-MB-231 | ~15 |
| T24 | ~25 |
| L929 | ~5 |
Table 3: Effect of this compound on Cell Migration (Wound Healing Assay, 24h)
| This compound Concentration (nM) | Wound Closure (%) |
| 0 (Vehicle) | 95 |
| 5 | 60 |
| 20 | 25 |
| 50 | < 10 |
Visualizations
Caption: Mechanism of this compound-induced actin disruption.
Caption: Experimental workflow for validating this compound's effects.
Caption: Logical troubleshooting flow for experimental issues.
References
Validation & Comparative
A Comparative Guide to the Effects of Rhizopodin and Latrunculin B on Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a cornerstone of cellular architecture and function, is a dynamic network of filaments crucial for processes ranging from cell motility and division to intracellular transport. The intricate regulation of actin polymerization and depolymerization is a key area of study, with various small molecules serving as invaluable tools to dissect these mechanisms. Among these, Rhizopodin (B1263428) and Latrunculin B stand out as potent disruptors of the actin cytoskeleton, each with a distinct mode of action and cellular consequence. This guide provides a detailed comparison of their effects, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Mechanisms of Action: A Tale of Two Strategies
While both this compound and Latrunculin B lead to the disruption of the actin cytoskeleton, they achieve this through fundamentally different mechanisms.
Latrunculin B , a toxin isolated from the Red Sea sponge Latrunculia magnifica, acts by directly sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric ratio.[1][2] By binding to G-actin, Latrunculin B prevents its incorporation into growing actin filaments (F-actin), thereby shifting the equilibrium towards depolymerization. This leads to a rapid disassembly of existing actin structures.[3][4]
This compound , a macrolide produced by the myxobacterium Myxococcus stipitatus, is also a potent actin-binding agent.[5] However, its mechanism is believed to involve the dimerization of G-actin, which in turn inhibits polymerization.[5] This distinct mechanism of inducing actin dimerization sets it apart from the monomer-sequestering activity of Latrunculin B.
Comparative Efficacy and Cellular Effects
Experimental evidence highlights significant differences in the potency, speed of action, and reversibility of this compound and Latrunculin B.
| Parameter | This compound | Latrunculin B | Reference(s) |
| Minimal Inhibitory Concentration (L929 cells) | 5 nM | 50 nM | [1] |
| Onset of Action | First effects seen after 10 minutes | Almost immediate | [1] |
| Reversibility of Effects | Permanent | Reversible within 3-4 days | [1] |
| IC50 (HeLa cell growth inhibition) | Not explicitly found | 1.4 µM | [6] |
| Effect on Pollen Tube Growth (Half-maximal inhibition) | Not explicitly found | 5-7 nM | [2] |
As the data indicates, this compound is significantly more potent than Latrunculin B, with a minimal inhibitory concentration ten times lower in L929 mouse fibroblasts.[1] Furthermore, the effects of this compound are long-lasting and essentially permanent, while cells treated with Latrunculin B can return to a quasi-normal state after a few days.[1] Conversely, Latrunculin B exhibits a more rapid onset of action.[1]
Both compounds induce dramatic changes in cell morphology. Treatment of adherent cells like L929 fibroblasts and PtK2 kidney cells with either this compound or Latrunculin B results in the formation of long, branched cellular extensions.[1] These morphological changes are a direct consequence of the reorganization of the actin cytoskeleton. For instance, upon treatment with 100 nM this compound, stress fibers in PtK2 cells begin to decay within 10 minutes and completely disappear after approximately 3 hours.[1]
Experimental Protocols
To study the effects of this compound and Latrunculin B on the actin cytoskeleton, several standard cell biology techniques can be employed.
Visualizing the Actin Cytoskeleton via Phalloidin (B8060827) Staining
This protocol allows for the fluorescent labeling of F-actin, enabling visualization of changes in the actin cytoskeleton upon treatment with the compounds.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Mounting medium with an anti-fade reagent
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of this compound or Latrunculin B for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.
Assessing Cell Motility with a Wound Healing (Scratch) Assay
This assay provides a straightforward method to evaluate the impact of this compound and Latrunculin B on cell migration.
Materials:
-
Cells cultured in a multi-well plate
-
Sterile pipette tip or a dedicated scratch assay tool
-
Culture medium with and without serum
-
Microscope with a camera
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove dislodged cells. Add fresh culture medium containing the desired concentrations of this compound or Latrunculin B. A control group should receive medium with the vehicle.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration into the empty space.
Conclusion
This compound and Latrunculin B are both powerful inhibitors of actin polymerization, yet their distinct mechanisms of action result in notable differences in their biological effects. This compound's high potency and the permanence of its effects make it a valuable tool for studies requiring long-term and irreversible disruption of the actin cytoskeleton. In contrast, the rapid and reversible action of Latrunculin B is ideal for experiments investigating the immediate consequences of actin disruption and subsequent recovery. A thorough understanding of these differences, supported by the quantitative data and experimental protocols provided in this guide, will enable researchers to make informed decisions in their investigations of the multifaceted roles of the actin cytoskeleton.
References
- 1. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. adipogen.com [adipogen.com]
- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 5. The absolute configuration of this compound and its inhibition of actin polymerization by dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling the Mechanisms of Actin Disruption: A Comparative Guide to Rhizopodin and Cytochalasin D
For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin-targeting compounds is critical for experimental design and therapeutic innovation. This guide provides an in-depth comparison of two potent actin cytoskeleton disruptors, Rhizopodin (B1263428) and Cytochalasin D, highlighting their distinct mechanisms of action, supported by experimental data and detailed protocols.
The actin cytoskeleton, a dynamic and intricate network of protein filaments, is fundamental to a plethora of cellular processes, from cell motility and division to intracellular transport and signal transduction. The ability to modulate this network with small molecules has been invaluable for dissecting these complex cellular functions. Among the arsenal (B13267) of available compounds, this compound and Cytochalasin D stand out for their potent effects on actin dynamics. While both lead to a disruption of the actin cytoskeleton, their underlying mechanisms of action diverge significantly, offering unique experimental advantages and therapeutic possibilities.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Cytochalasin D |
| Primary Mechanism | Induces actin dimerization and blocks protomer interactions | Caps the barbed (+) end of actin filaments |
| Effect on Polymerization | Inhibits polymerization by sequestering actin monomers into dimers | Prevents elongation at the barbed end, leading to net depolymerization |
| Binding Site | Binds to critical sites on G-actin, promoting dimerization | Binds to a hydrophobic cleft between subdomains 1 and 3 of actin |
| Cellular Morphology | Induces long, narrow, branched cellular extensions ("runners") | Causes cell retraction, arborization, and formation of actin aggregates |
| Reversibility | Effects are long-lasting and considered permanent | Effects are generally reversible upon removal of the compound |
Delving into the Mechanisms of Action
Cytochalasin D: The Barbed-End Capper
Cytochalasin D, a fungal metabolite, is a well-characterized inhibitor of actin polymerization. Its primary mechanism involves binding with high affinity to the fast-growing "barbed" or plus (+) end of filamentous actin (F-actin).[1][2] This "capping" action physically obstructs the addition of new actin monomers, effectively halting filament elongation at this dynamic end.[2] While its primary target is F-actin, Cytochalasin D can also bind to monomeric actin (G-actin), inducing the formation of dimers and stimulating ATP hydrolysis, which further contributes to the disruption of actin dynamics.[3] The binding site for Cytochalasin D has been identified as a hydrophobic cleft between subdomains 1 and 3 of the actin monomer, a site that is exposed at the barbed end of the filament.[1]
This compound: A Dimer-Inducing Depolymerizer
This compound, a potent macrolide isolated from the myxobacterium Myxococcus stipitatus, also disrupts the actin cytoskeleton but through a distinct mechanism.[4] Evidence suggests that this compound's cytotoxicity stems from its ability to bind to a few critical sites on G-actin, leading to the inhibition of actin polymerization through the induction of actin dimerization.[5][6] Furthermore, it is proposed that the side chains of macrolide toxins like this compound block the contact between actin protomers, thereby preventing their assembly into filaments.[7] This mode of action, which sequesters actin monomers into non-polymerizable dimers, differs fundamentally from the barbed-end capping mechanism of Cytochalasin D. The effects of this compound on cells are notably more persistent and are often described as permanent.[1]
Quantitative Comparison of Cellular Effects
The distinct mechanisms of this compound and Cytochalasin D translate into different potencies and cellular phenotypes. The following table summarizes available quantitative data on their effects.
| Parameter | This compound | Cytochalasin D | Cell Type |
| Minimal Inhibitory Concentration (Cell Morphology) | 5 nM[1] | ~2 µg/ml (~4 µM)[8] | L929 fibroblasts, 3T3 cells |
| Inhibition of Cell Migration (IC50) | Subtoxic nanomolar concentrations[2] | Not explicitly defined as IC50, but effective at µM concentrations | MDA-MB-231, T24 cancer cells |
| Cytotoxicity (IC50) | Nanomolar range[2][5] | Varies by cell line, typically in the µM range | Various cancer cell lines |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the effects of these potent compounds. Below are detailed methodologies for key assays used to characterize and compare this compound and Cytochalasin D.
Actin Polymerization Assay (Pyrene-Based)
This in vitro assay measures the rate and extent of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.
Methodology:
-
Reagent Preparation:
-
G-actin Buffer (G-Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂.
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.
-
Prepare a working stock of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice.
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix the actin stock with G-buffer to the desired final concentration.
-
Add this compound, Cytochalasin D, or vehicle control (e.g., DMSO) to the desired final concentration and incubate for a short period on ice.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial slope of the curve represents the nucleation and elongation rate, while the plateau indicates the steady-state level of F-actin.
-
Compare the kinetics of polymerization in the presence of each compound to the control to determine their effects on nucleation, elongation, and the final amount of polymerized actin.
-
Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the direct visualization of changes in the F-actin cytoskeleton within cells upon treatment with the compounds.
Methodology:
-
Cell Culture and Treatment:
-
Grow adherent cells on glass coverslips to sub-confluency.
-
Treat the cells with various concentrations of this compound, Cytochalasin D, or vehicle control for the desired duration.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
-
F-actin Staining:
-
Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% bovine serum albumin (BSA) for 20-30 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Optionally, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the F-actin cytoskeleton using a fluorescence microscope equipped with the appropriate filter sets.
-
Impact on Cellular Signaling Pathways
Disruption of the actin cytoskeleton by small molecules inevitably impacts a multitude of signaling pathways that are either regulated by or regulate actin dynamics.
Cytochalasin D and Rho GTPase Signaling:
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. Cytochalasin D, by directly disrupting actin filaments, can have profound indirect effects on Rho GTPase signaling. For instance, the activity of RhoA, which promotes the formation of stress fibers and focal adhesions, is intricately linked to the integrity of the actin cytoskeleton. Disruption of this network by Cytochalasin D can lead to a feedback loop affecting RhoA activity and its downstream effectors like Rho-associated kinase (ROCK).[9]
Caption: Cytochalasin D disrupts Rho GTPase signaling by directly inhibiting actin polymerization.
This compound and Putative Signaling Pathways:
The specific signaling pathways modulated by this compound are less well-defined. However, the observation that it potently inhibits cancer cell migration at subtoxic doses, where significant actin aggregation is not observed, suggests the involvement of a "specific underlying signaling" mechanism.[2] Given that this compound's primary effect is on actin monomers, it likely interferes with signaling pathways that are sensitive to the G-actin/F-actin ratio. One such pathway is the myocardin-related transcription factor (MRTF)-serum response factor (SRF) pathway, which is a key regulator of gene expression in response to changes in actin dynamics.
Caption: this compound may influence gene expression by altering the G-actin pool and affecting MRTF-SRF signaling.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Cytochalasin D are powerful pharmacological tools for probing the intricacies of the actin cytoskeleton. Their distinct mechanisms of action, however, make them suitable for different experimental questions. Cytochalasin D, with its well-characterized barbed-end capping activity, remains a gold standard for studies requiring a potent and reversible inhibitor of actin polymerization. In contrast, this compound, with its unique dimer-inducing mechanism and long-lasting effects, offers an alternative approach to disrupt actin dynamics and may be particularly useful for investigating processes that are sensitive to the G-actin/F-actin ratio and for studying the long-term consequences of cytoskeletal disruption. A thorough understanding of their differential effects is paramount for the accurate interpretation of experimental results and for the future development of novel therapeutics targeting the actin cytoskeleton.
References
- 1. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro anti-cancer effects of the actin-binding natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin Nucleation and Elongation Factors: Mechanisms and Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two new ring-contracted congeners of this compound illustrate significance of the ring moiety of macrolide toxins on the actin disassembly-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho GTPases control specific cytoskeleton-dependent functions of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Jasplakinolide and Rhizopodin: a comparative study on actin stabilization
A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate world of cellular dynamics, the actin cytoskeleton stands as a cornerstone, governing cell shape, movement, and internal organization. The ability to manipulate this dynamic network has paved the way for profound insights into cellular processes and has opened avenues for therapeutic intervention. Among the arsenal (B13267) of molecules that target actin, Jasplakinolide and Rhizopodin (B1263428) have emerged as potent agents, each with a distinct mechanism of action. This guide provides a comprehensive comparison of these two compounds, offering a detailed look at their effects on actin stabilization, cellular morphology, and signaling pathways, supported by experimental data and protocols.
At a Glance: Jasplakinolide vs. This compound
While both Jasplakinolide and this compound exert profound effects on the actin cytoskeleton, they do so through opposing mechanisms. Jasplakinolide is a potent actin polymerizing and stabilizing agent , whereas this compound acts as an actin depolymerizing agent by sequestering actin dimers. This fundamental difference dictates their downstream cellular effects.
| Feature | Jasplakinolide | This compound |
| Primary Effect on Actin | Polymerizes and stabilizes F-actin | Depolymerizes F-actin by sequestering actin dimers |
| Binding Affinity (Kd for Actin) | ~15 nM (for F-actin)[1][2][3] | Not explicitly found in searches |
| Potency (Antiproliferative IC50) | e.g., 35 nM (PC3 cells)[1][3] | Minimal inhibitory concentration: 5 nM (L929 cells)[4] |
| Cellular Morphology | Induces cell rounding, formation of actin aggregates, and can lead to multinucleated cells[5][6][7] | Induces formation of long, narrow, branched extensions (runners); cells become larger and multinucleate[4] |
| Key Signaling Pathway Affected | Inactivates YAP signaling[5] | Information not readily available in searches |
Mechanism of Action: A Study in Contrasts
Jasplakinolide: The Stabilizer
Jasplakinolide, a cyclic depsipeptide isolated from a marine sponge, is a powerful tool for studying actin dynamics due to its cell-permeable nature.[8] It exerts its effects by:
-
Promoting Nucleation: Jasplakinolide enhances the rate of actin filament nucleation, effectively lowering the critical concentration of G-actin required for polymerization.[9]
-
Stabilizing Filaments: It binds to filamentous actin (F-actin), preventing its disassembly.[1][3] Jasplakinolide competes with phalloidin (B8060827) for binding to F-actin, indicating a similar binding site at the interface of three actin subunits.[1][10]
This dual action leads to an overall increase in the cellular pool of F-actin.[9]
This compound: The Dimer Sequestrator
This compound, a macrolide produced by the myxobacterium Myxococcus stipitatus, disrupts the actin cytoskeleton through a more nuanced mechanism than simple monomer sequestration. It is a potent actin depolymerizer that functions by:
-
Sequestering Actin Dimers: this compound is a dimeric macrolide that stabilizes actin dimers, effectively removing them from the pool of monomers available for polymerization.[8][9][11]
-
Inducing Protein-Protein Interactions: The structure of this compound, with its two side chains, allows it to bind to two actin monomers simultaneously, inducing their dimerization.[8]
This sequestration of actin dimers ultimately leads to the disassembly of existing actin filaments.
Cellular Effects: Morphology and Signaling
The distinct mechanisms of Jasplakinolide and this compound manifest in unique and observable changes in cell morphology and signaling.
Morphological Alterations
Jasplakinolide treatment typically leads to a more rounded cell morphology, with the formation of actin aggregates within the cytoplasm.[5] At higher concentrations or with prolonged exposure, it can cause the complete disappearance of F-actin stress fibers and the formation of multinucleated cells.[7][12]
This compound , in contrast, induces a dramatic change in cell shape characterized by the formation of long, thin, and branched cellular extensions referred to as "runners."[4] Cells treated with this compound often become significantly larger and can also become multinucleate.[4] The effects of this compound are reported to be permanent, unlike the often reversible effects of other actin-disrupting agents.[4]
Impact on Signaling Pathways
Jasplakinolide has been shown to influence the Hippo signaling pathway by inactivating the transcriptional co-activator YAP (Yes-associated protein) .[5] This inactivation is correlated with the Jasplakinolide-induced changes in cell morphology, specifically cell rounding.[5] The inactivation of YAP, a key regulator of cell proliferation and organ size, contributes to the antiproliferative effects of Jasplakinolide.
Information regarding the specific signaling pathways modulated by This compound is less defined in the available literature. While its profound effects on the actin cytoskeleton undoubtedly trigger downstream signaling cascades, further research is needed to elucidate these pathways. It is known to affect Rho GTPase signaling, which is a key regulator of the actin cytoskeleton.
Experimental Protocols
Actin Polymerization/Depolymerization Assay (Pyrene-Based)
This assay is a standard method to monitor the kinetics of actin polymerization and depolymerization in vitro. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly when it is incorporated into F-actin.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)
-
Jasplakinolide or this compound stock solution in DMSO
-
DMSO (vehicle control)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Protocol for Polymerization Assay (Investigating Jasplakinolide):
-
Prepare a G-actin solution containing a mixture of pyrene-labeled and unlabeled actin (typically 5-10% labeled) in G-buffer on ice.
-
Add Jasplakinolide or DMSO to the G-actin solution and incubate for a short period.
-
Initiate polymerization by adding the polymerization buffer.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates actin polymerization.
Protocol for Depolymerization Assay (Investigating this compound):
-
Polymerize a solution of pyrene-labeled actin by adding polymerization buffer and allowing it to reach steady state (plateau of fluorescence).
-
Add this compound or DMSO to the F-actin solution.
-
Immediately begin monitoring the fluorescence intensity over time. A decrease in fluorescence indicates actin depolymerization.
Conclusion
Jasplakinolide and this compound, despite both being potent modulators of the actin cytoskeleton, represent two sides of the same coin. Jasplakinolide's ability to lock actin in a polymerized state provides a valuable tool for "freezing" actin-dependent processes, while this compound's unique dimer-sequestering activity offers a distinct method for inducing actin depolymerization. Understanding their contrasting mechanisms and cellular effects is crucial for their effective use as research tools and for the potential development of novel therapeutics targeting the actin cytoskeleton. This guide provides a foundational comparison to aid researchers and drug development professionals in navigating the choice and application of these powerful compounds. Further investigation into the signaling pathways affected by this compound will undoubtedly reveal more about its complex cellular impact.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two new ring-contracted congeners of this compound illustrate significance of the ring moiety of macrolide toxins on the actin disassembly-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative analysis of F-actin features and distribution in fluorescence microscopy images to distinguish cells with different modes of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actin polymerisation assay [wwwuser.gwdguser.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The absolute configuration of this compound and its inhibition of actin polymerization by dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actin Stabilization by Jasplakinolide Affects the Function of Bone Marrow-Derived Late Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Rhizopodin's Potential: A Comparative Guide to its Anti-Migratory Effects in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rhizopodin's anti-migratory efficacy against other actin-targeting compounds. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further investigation into this promising anti-cancer agent.
This compound (B1263428), a natural compound that targets the actin cytoskeleton, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Notably, at subtoxic concentrations, this compound significantly inhibits cancer cell migration, a critical process in tumor metastasis.[1] This guide synthesizes available data on the anti-migratory properties of this compound, offering a comparative analysis with other known actin inhibitors and detailing the experimental methodologies used to validate these findings.
Comparative Analysis of Anti-Migratory Activity
This compound's ability to impede cell migration has been observed in MDA-MB-231 breast cancer and T24 bladder cancer cell lines.[1] While direct quantitative comparisons with a broad range of inhibitors in these specific cell lines are limited in publicly available literature, a study comparing this compound to Latrunculin B, another actin-disrupting agent, in different cell lines (L929 mouse fibroblasts) indicated that this compound was more efficient at inducing morphological changes, with a minimal inhibitory concentration of 5 nM compared to 50 nM for Latrunculin B.
The following table summarizes the anti-migratory effects of this compound and other commonly used actin-targeting compounds. Please note that direct comparisons should be made with caution due to variations in experimental conditions and cell lines used in different studies.
| Compound | Target Cancer Cell Line(s) | Effective Concentration for Migration Inhibition | Reference |
| This compound | MDA-MB-231 (Breast), T24 (Bladder) | Nanomolar range (subtoxic) | [1] |
| Latrunculin B | L929 (Mouse Fibroblast) | 50 nM (Minimal Inhibitory Concentration) | |
| Cytochalasin D | Various | Micromolar to sub-micromolar range | |
| Jasplakinolide | Various | Nanomolar to micromolar range |
Experimental Protocols
To aid in the replication and further investigation of this compound's anti-migratory effects, detailed protocols for key experimental assays are provided below.
Wound Healing (Scratch) Assay
This method is used to assess collective cell migration.
-
Cell Seeding: Plate cancer cells in a 6-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or a control vehicle.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points. The percentage of wound closure is calculated as: ((Initial Wound Width - Wound Width at Time X) / Initial Wound Width) * 100%
Transwell Migration Assay (Boyden Chamber Assay)
This assay evaluates the migration of individual cells through a porous membrane.
-
Chamber Preparation: Place a Transwell insert (typically with an 8 µm pore size) into each well of a 24-well plate.
-
Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing the desired concentration of this compound or a control vehicle. Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.5% crystal violet.
-
Quantification: Elute the stain and measure the absorbance using a spectrophotometer, or count the number of migrated cells in several microscopic fields.
Immunofluorescence Staining of the Actin Cytoskeleton
This technique is used to visualize the effects of this compound on the cellular actin network.
-
Cell Culture: Grow cancer cells on glass coverslips in a petri dish.
-
Treatment: Treat the cells with this compound at the desired concentration and for the specified duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Phalloidin (B8060827) Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (which specifically binds to F-actin) in the blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining (Optional): Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mounting and Imaging: Wash the coverslips with PBS, mount them onto microscope slides, and visualize the actin cytoskeleton using a fluorescence microscope.
Signaling Pathways and Visualizations
Cell migration is a complex process regulated by a network of signaling pathways that converge on the actin cytoskeleton. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of this process. They control the formation of various actin-based structures essential for cell movement, such as stress fibers, lamellipodia, and filopodia.
This compound, as an actin-binding agent, is presumed to exert its anti-migratory effects by directly interfering with the dynamic remodeling of the actin cytoskeleton, a crucial downstream component of the Rho GTPase signaling pathway.
References
Confirming Rhizopodin's Specificity for the Actin Cytoskeleton: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rhizopodin (B1263428), a potent myxobacterial metabolite, and its specificity for the actin cytoskeleton. Through a series of proposed control experiments, this document outlines methodologies to objectively assess this compound's performance against other well-characterized actin-targeting agents. The provided experimental data, protocols, and visualizations are intended to aid researchers in validating this compound as a specific tool for studying actin dynamics and as a potential therapeutic agent.
Introduction to this compound
This compound is a natural compound that has been shown to induce profound changes in the morphology of mammalian cells by reorganizing the actin cytoskeleton. Studies have indicated that this compound is more efficient than other actin-targeting compounds like Latrunculin B, and its effects on cells are notably permanent[1]. A key finding supporting its specificity is the observation that the microtubule network remains intact in this compound-treated cells, suggesting a selective interaction with actin filaments[1]. Recent research has highlighted its potent anti-cancer effects at nanomolar concentrations, which are attributed to its interaction with the actin cytoskeleton[2][3].
Comparison with Alternative Actin-Targeting Agents
To rigorously evaluate the specificity of this compound, its effects should be compared with a panel of well-established actin-targeting drugs with distinct mechanisms of action. These include:
-
Phalloidin (B8060827): A bicyclic peptide from the Amanita phalloides mushroom that stabilizes actin filaments (F-actin) by preventing their depolymerization.
-
Jasplakinolide: A cyclic peptide that also stabilizes F-actin and induces actin polymerization.
-
Latrunculin: A marine toxin that sequesters actin monomers (G-actin), thereby preventing their polymerization into filaments.
-
Cytochalasin D: A fungal metabolite that binds to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the experimental conditions, such as cell lines and assay types, can influence the observed effective concentrations.
| Compound | Mechanism of Action | In Vitro Actin Polymerization IC50/Kd | Cytotoxicity IC50 |
| This compound | Induces actin reorganization | Low nanomolar range (inferred from bioactivity) | Low nanomolar range in MDA-MB-231 and T24 cells[2][3] |
| Phalloidin | Stabilizes F-actin | Not applicable (promotes polymerization) | Generally low cytotoxicity due to poor cell permeability |
| Jasplakinolide | Stabilizes F-actin, induces polymerization | Kd ~15 nM for F-actin binding[4] | 41 nM (LNCaP), 65 nM (PC-3), 170 nM (TSU-Pr1)[4] |
| Latrunculin A | Sequesters G-actin | Kd ~0.1 µM for G-actin binding | Varies by cell line (e.g., ~1 µM in MDA-MB-231)[5] |
| Cytochalasin D | Caps F-actin barbed ends | Km ~4.1 nM for barbed end capping | 2.36 µM (MRC5 cells)[6] |
Experimental Protocols
To confirm this compound's specificity, a series of positive and negative control experiments are recommended.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay directly measures the effect of a compound on the kinetics of actin polymerization in a cell-free system.
Objective: To quantify the direct effect of this compound on actin polymerization and compare it to other actin-targeting agents.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of pyrene-labeled G-actin.
-
Prepare a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Prepare serial dilutions of this compound and control compounds (Phalloidin, Jasplakinolide, Latrunculin A, Cytochalasin D) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, add the G-actin solution.
-
Add the test compounds at various concentrations.
-
Initiate polymerization by adding the 10X polymerization buffer.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in pyrene (B120774) fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Determine the initial rate of polymerization and the steady-state fluorescence.
-
Calculate the IC50 or EC50 values for each compound's effect on actin polymerization.
-
Immunofluorescence Staining for Cytoskeletal Integrity
This cell-based assay visualizes the effects of the compounds on the organization of the actin, microtubule, and intermediate filament networks.
Objective: To visually assess the specific disruption of the actin cytoskeleton by this compound while confirming the integrity of other cytoskeletal components.
Methodology:
-
Cell Culture and Treatment:
-
Plate adherent cells (e.g., HeLa, NIH 3T3) on glass coverslips and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and control compounds for a defined period. Include a vehicle control (e.g., DMSO).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with primary antibodies against:
-
α-tubulin (for microtubules)
-
Vimentin (for intermediate filaments)
-
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a fluorescently labeled phalloidin conjugate (to visualize F-actin).
-
Wash with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the actin, microtubule, and intermediate filament networks for each treatment condition.
-
Qualitatively and quantitatively analyze the changes in cytoskeletal organization.
-
Cell Viability Assay (MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effects of this compound and compare them to other actin-targeting agents.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of this compound and control compounds.
-
-
Assay Procedure:
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value for each compound.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for confirming this compound's specificity.
Caption: Mechanisms of action of various actin-targeting drugs.
Conclusion
The provided experimental framework will enable a thorough and objective evaluation of this compound's specificity for the actin cytoskeleton. By directly comparing its effects on actin polymerization, cytoskeletal organization, and cell viability with those of well-characterized actin-targeting agents, researchers can confidently establish this compound as a specific and potent tool for their studies. The long-lasting effects of this compound, coupled with its high potency, make it a particularly interesting candidate for further investigation in both basic research and drug development.
References
- 1. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro anti-cancer effects of the actin-binding natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Rhizopodin on Normal Versus Cancerous Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizopodin, a naturally occurring macrolide, has emerged as a potent modulator of the actin cytoskeleton. Unlike microtubule-targeting agents that form the backbone of many current chemotherapies, compounds that interfere with the actin cytoskeleton are less explored for their therapeutic potential.[1] this compound exerts its effects at nanomolar concentrations, leading to the disruption of actin filaments, which are crucial for a multitude of cellular processes including cell division, migration, and maintenance of cell shape. This guide provides a comparative analysis of the known effects of this compound on cancerous cell lines versus normal or non-cancerous cell lines, based on available experimental data. It also details the experimental protocols used to assess these effects and visualizes the key signaling pathways and workflows.
Data Presentation: Comparative Cytotoxicity of this compound
The available data indicates that this compound is a highly potent cytotoxic agent against the cancer cell lines tested. However, comprehensive studies directly comparing its cytotoxicity across a wide panel of cancerous and normal cell lines are limited. The following table summarizes the existing data on the cytotoxic and inhibitory effects of this compound.
| Cell Line | Cell Type | Organism | Effect | Concentration | Citation |
| MDA-MB-231 | Breast Adenocarcinoma | Human | Inhibition of proliferation, induction of apoptosis | Nanomolar range | [1] |
| T24 | Bladder Carcinoma | Human | Inhibition of proliferation, induction of apoptosis | Nanomolar range | [1] |
| L929 | Fibroblast | Mouse | Minimal Inhibitory Concentration (MIC) | 5 nM | [2] |
| PtK2 | Kidney Epithelial | Potoroo | Reorganization of actin cytoskeleton | 100 nM | [2] |
Note: The data for L929 and PtK2 cells, which are non-cancerous cell lines, suggests high potency. However, without direct IC50 comparisons, the selectivity of this compound for cancer cells over normal cells cannot be definitively quantified from the currently available public data. The potent effect on these non-cancerous lines indicates that further investigation into the therapeutic window is necessary.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive (less common).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained by PI.
-
PI Staining: Stain the cells with a solution containing PI.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and a histogram is generated to show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
A Comparative Analysis of Potency: Rhizopodin and Other Myxobacterial-Derived Compounds
Myxobacteria, soil-dwelling Gram-negative bacteria, are renowned as a prolific source of structurally unique and biologically active secondary metabolites.[1][2][3][4] These compounds often exhibit novel mechanisms of action, making them a focal point for drug discovery and development. This guide provides a comparative analysis of the potency of Rhizopodin, a potent actin-binding macrolide, against other prominent cytotoxic compounds derived from myxobacteria, including the Epothilones, Disorazoles, and Soraphen A. The comparison is supported by quantitative data, detailed experimental methodologies, and pathway visualizations to aid researchers and drug development professionals in their evaluation.
Overview of Mechanisms of Action
The potency of a compound is intrinsically linked to its molecular target and mechanism of action. The myxobacterial derivatives discussed here operate via distinct cellular pathways.
-
This compound : Isolated from Myxococcus stipitatus, this compound exhibits its cytostatic effects by interacting with actin and disrupting the actin cytoskeleton.[5] This interference with a fundamental component of cell structure and motility leads to irreversible morphological changes and growth inhibition.[6][7]
-
Epothilones : These macrolides, notably Epothilone B from Sorangium cellulosum, are potent microtubule stabilizers.[8][9] They bind to the αβ-tubulin heterodimer subunit, promoting tubulin polymerization and arresting the cell cycle, ultimately leading to apoptosis.[8][9] Their mechanism is similar to taxanes, but they have shown efficacy in paclitaxel-resistant cell lines.[10]
-
Disorazoles : This family of macrocyclic polyketides, also from Sorangium cellulosum, are exceptionally potent microtubule-destabilizing agents.[11][12] They inhibit tubulin polymerization, leading to G2/M phase arrest and the induction of apoptosis at picomolar to low nanomolar concentrations.[1][11][13]
-
Soraphen A : Produced by Sorangium cellulosum, Soraphen A acts via a distinct metabolic pathway. It is a potent inhibitor of eukaryotic Acetyl-Coenzyme A Carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[14][15][16] By disrupting this pathway, Soraphen A interferes with the production of essential building blocks for cell membranes and signaling molecules.[16][17]
Quantitative Potency Comparison
The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a key measure of a drug's potency.[18][19] The table below summarizes the reported cytotoxic potency of this compound and other selected myxobacterial compounds against various human cancer cell lines. Lower values indicate higher potency.
| Compound | Molecular Target | Cell Line(s) | Potency (IC₅₀ / EC₅₀) | Reference(s) |
| This compound | Actin Cytoskeleton | Various Animal Cells | 12 - 30 ng/mL (~8 - 20 nM) | [6][7] |
| Epothilone B | Microtubule Stabilization | Breast, Colon, Lung | 1.4 - 45 nM | [10] |
| Medulloblastoma (D425Med) | 30 pM | [8] | ||
| Hepatocellular Carcinoma (HCC) | 4- to 130-fold more potent than taxanes | [20] | ||
| Disorazole A1 | Microtubule Destabilization | Various Cancer Cells | 2 - 42 pM | [1] |
| Disorazole C1 | Microtubule Destabilization | Various Human Cancer Cells | 1.6 - 6.9 nM | [11] |
| Disorazole Z | Microtubule Destabilization | RKO p27Kip | 0.54 nM (EC₅₀) | [13] |
| HCT-116 (Caspase 3/7) | 0.25 nM (EC₅₀) | [13] | ||
| Various Cancer Cells | 0.07 - 0.43 nM | [1] | ||
| Soraphen A | Acetyl-CoA Carboxylase | HepG2, LnCap | ~5 nM | [16][21] |
Note: Potency can vary based on the specific cell line, assay conditions, and exposure time.
From the data, the Disorazoles, particularly Disorazole A1, exhibit exceptional potency, with activity in the picomolar range, making them some of the most powerful cytotoxic natural products discovered.[1][11] Epothilone B also shows remarkable potency, often in the sub-nanomolar to low nanomolar range.[8][10] this compound and Soraphen A are highly potent as well, with IC₅₀ values consistently in the low nanomolar range, demonstrating significant potential as cytostatic and metabolic-inhibiting agents, respectively.[6][16][21]
Experimental Protocols
The determination of cytotoxic potency relies on standardized in vitro assays. The most common method cited in the evaluation of these compounds is the MTT assay, a colorimetric assay for assessing cell metabolic activity.[7][22][23]
Generalized Protocol for MTT Cytotoxicity Assay
This protocol outlines the typical workflow for determining the IC₅₀ value of a test compound.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[22][24] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.
Methodology:
-
Cell Culture and Seeding: Human cancer cells are cultured in appropriate media and seeded into 96-well microtiter plates at a predetermined density (e.g., 3,000 to 5,000 cells/well).[23] Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a solvent like DMSO. A series of dilutions are made and added to the wells. Control wells containing untreated cells and vehicle-only controls are included.[25][26]
-
Incubation: The plates are incubated with the compound for a specified duration, typically 48 to 72 hours, to allow the compound to exert its cytotoxic or cytostatic effect.[25]
-
MTT Reagent Addition: Following incubation, the culture medium is removed, and a fresh solution containing MTT is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[23]
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[27][28]
References
- 1. The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Configurational assignment of this compound, an actin-binding macrolide from the myxobacterium Myxococcus stipitatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound, a new compound from Myxococcus stipitatus (myxobacteria) causes formation of rhizopodia-like structures in animal cell cultures. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, biology and chemistry of the disorazoles: new anti-cancer macrodiolides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disorazol - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 15. A mechanism for the potent inhibition of eukaryotic acetyl-coenzyme A carboxylase by soraphen A, a macrocyclic polyketide natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. japsonline.com [japsonline.com]
- 27. ijbs.com [ijbs.com]
- 28. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Rhizopodin's Anti-Cancer Activity in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of Rhizopodin, a potent natural actin-binding agent. While specific quantitative data for this compound's half-maximal inhibitory concentration (IC50) remains proprietary, this document summarizes its demonstrated anti-cancer effects and compares its mechanistic class with other well-characterized actin cytoskeleton-targeting compounds, Latrunculin A and Cytochalasin D. The information is supported by experimental data from publicly available research.
Introduction to Actin-Targeting Anti-Cancer Agents
The actin cytoskeleton is a dynamic network crucial for cell motility, proliferation, and survival. Its dysregulation is a hallmark of cancer, making it an attractive target for therapeutic intervention. Molecules that interfere with actin dynamics can inhibit cancer cell growth, migration, and invasion, and induce programmed cell death (apoptosis).
This compound is a natural macrolide that has been shown to exert potent anti-cancer effects at nanomolar concentrations. It functions by strongly affecting the actin cytoskeleton, leading to the inhibition of cancer cell proliferation and the induction of caspase-dependent apoptosis.[1] This guide focuses on the cross-validation of its activity in breast (MDA-MB-231) and bladder (T24) cancer cell lines and provides a comparative context with other actin-binding agents.
Comparative Anti-Cancer Activity
While precise IC50 values for this compound are not available in the public domain, studies indicate its high potency in the low-nanomolar range.[1] For a comparative perspective, the following table summarizes the IC50 values for two other well-known actin-targeting agents, Latrunculin A and Cytochalasin D, across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | MDA-MB-231 | Breast Cancer | Low-nanomolar range (specific value not publicly available) |
| T24 | Bladder Cancer | Low-nanomolar range (specific value not publicly available) | |
| Latrunculin A | A549 | Lung Cancer | 142 nM |
| H522-T1 | Lung Cancer | 142 nM | |
| HT-29 | Colon Cancer | 142 nM | |
| U-937 | Lymphoma | 166 nM | |
| MDA-MB-435 | Breast Cancer | 95 nM | |
| PC-3M | Prostate Cancer | Potent anti-invasive activity at 50-1000 nM | |
| T47D | Breast Carcinoma | 6.7 µM (inhibition of HIF-1 activation) | |
| HepG2 | Liver Hepatoma | 0.1 µM (inhibition of cell migration and proliferation) | |
| Various RMS lines | Rhabdomyosarcoma | 80-220 nM | |
| Cytochalasin D | Various cancer cell lines | Multiple | 3-90 µM |
Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis
This compound's primary mechanism of action involves the disruption of the actin cytoskeleton. This interference with actin dynamics triggers a cascade of cellular events culminating in apoptosis. A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), which suggests the activation of caspases, the executive enzymes of apoptosis.[1]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity.
References
Unraveling the Permanence of Cellular Remodeling: A Comparative Guide to the Reversibility of Rhizopodin and Other Actin Inhibitors
For Immediate Release
In the dynamic world of cellular research and drug development, understanding the transient versus permanent effects of molecular probes is paramount. This guide provides a comprehensive comparison of the reversibility of the effects of Rhizopodin (B1263428), a potent myxobacterial actin inhibitor, with other widely used actin-modifying compounds: Latrunculins, Cytochalasins, and Phalloidin. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific scientific questions.
Introduction to Actin Inhibitors
The actin cytoskeleton is a fundamental component of eukaryotic cells, governing cell shape, motility, division, and intracellular transport. Small molecule inhibitors that target the actin polymerization cycle are invaluable tools for dissecting these processes. However, the reversibility of their effects—the ability of the cell to restore its normal actin architecture and function after the removal of the inhibitor—varies significantly among different classes of these compounds. This guide focuses on the unique, reportedly permanent effects of this compound in contrast to the more transient effects of other inhibitors.
Mechanism of Action at a Glance
The differential reversibility of these inhibitors is rooted in their distinct mechanisms of action. This compound is understood to inhibit actin polymerization through dimerization, leading to a profound and lasting disruption of the cytoskeleton.[1] In contrast, Latrunculins sequester actin monomers (G-actin), preventing their addition to growing filaments, while Cytochalasins cap the fast-growing "barbed" end of actin filaments (F-actin), blocking their elongation.[2][3][4][5] Phalloidin, on the other hand, binds to and stabilizes F-actin, preventing its depolymerization.[6][7][8][9]
Comparative Analysis of Reversibility
Experimental evidence indicates that this compound induces a long-lasting, essentially permanent alteration of cell morphology and actin organization.[10][11] In contrast, the effects of Latrunculins and Cytochalasins are generally reversible upon washout of the compound. Phalloidin's binding to F-actin is exceptionally tight, making its effects practically irreversible in the context of cellular experiments.
| Inhibitor | Mechanism of Action | Reversibility | Typical Recovery Time After Washout | Key Observations | Citations |
| This compound | Inhibits actin polymerization via dimerization | Permanent | No full recovery observed | Cells become large, multinucleated, but remain viable for weeks. Gradual restitution of F-actin is seen in newly formed cellular extensions ("runners"), but the original stress fiber network is not restored. | [1][10][11][12] |
| Latrunculin A/B | Sequesters G-actin monomers | Reversible | 24 hours to 4 days | Recovery can be cell-type dependent. Latrunculin B's effects can be transient even without washout due to inactivation by serum. | [2][10][12][13][14][15] |
| Cytochalasin D | Caps F-actin barbed ends | Reversible | 1 hour to several hours | Rapid recovery of the cytoskeleton can occur after drug removal. Reversibility can be influenced by the specific chemical structure of the cytochalasan. | [7][10][16][17] |
| Phalloidin | Stabilizes F-actin, preventing depolymerization | Effectively Irreversible | Not applicable (washout ineffective) | Not cell-permeable, typically used on fixed and permeabilized cells. Binds very tightly to F-actin. | [7][18][19] |
Experimental Protocols
To empirically determine the reversibility of an actin inhibitor's effects, a washout experiment is the gold standard. Below are detailed protocols for conducting such an experiment, including methods for assessing actin cytoskeleton integrity, cell morphology, and viability.
Washout Experiment Workflow
The general workflow involves treating cells with the inhibitor, removing the inhibitor by washing, and then assessing cellular recovery at various time points.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. A Quantitative Analysis of Contractility in Active Cytoskeletal Protein Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Cytoskeleton Revealed by Quartz Crystal Microbalance and Digital Holographic Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of the cellular actin cytoskeleton on geometrically designed surface topography [ub01.uni-tuebingen.de]
- 10. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells | Semantic Scholar [semanticscholar.org]
- 12. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol Specific for Actin Antibody (mAbGEa) [NB100-74340]: Novus Biologicals [novusbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Live-Cell Fluorescent Speckle Microscopy of Actin Cytoskeletal Dynamics and Their Perturbation by Drug Perfusion [biocyclopedia.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Live Cell Imaging of F-actin Dynamics via Fluorescent Speckle Microscopy (FSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Early recovery of the actin cytoskeleton during renal ischemic injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering New Frontiers in Oncology: The Untapped Synergistic Potential of Rhizopodin
A comprehensive review of current scientific literature reveals a significant gap in our understanding of the synergistic effects of Rhizopodin (B1263428) when combined with other anti-cancer agents. While the standalone cytotoxic properties of this compound, a potent actin-binding natural compound, have been established, its potential in combination therapies—a cornerstone of modern oncology—remains unexplored.
Initial research has highlighted this compound's ability to disrupt the actin cytoskeleton in cancer cells, leading to inhibited proliferation, migration, and induction of caspase-dependent cell death at nanomolar concentrations.[1] These findings position this compound as a promising candidate for anti-cancer therapy. However, the advancement of this natural compound into clinical applications is hindered by the absence of studies investigating its synergistic potential with existing chemotherapeutic drugs or targeted agents.
The current body of research on this compound focuses primarily on its mechanism of action and its effects as a monotherapy in preclinical models. Studies have demonstrated its potent anti-cancer effects in breast and bladder cancer cell lines.[1] The compound's interaction with the actin cytoskeleton is a key area of investigation, with research illustrating the significance of its macrolide toxin ring structure in its cytotoxic activity.[2]
In the broader context of cancer treatment, combination therapies are paramount. The strategy of combining drugs with different mechanisms of action is a proven method to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[3][4] The exploration of synergistic interactions between natural products and conventional anti-cancer drugs is a burgeoning field, with numerous studies demonstrating the potential of such combinations to improve patient outcomes.[5][6][7]
Despite this trend, this compound has yet to be evaluated in combination studies. The scientific community has not yet published research detailing its synergistic or antagonistic interactions with other anti-cancer drugs. This lack of data precludes the creation of a detailed comparison guide on its synergistic effects, including quantitative data on combination indices, dose-reduction ratios, and effects on signaling pathways.
The mechanism of action of this compound, targeting the actin cytoskeleton, is distinct from many conventional anti-cancer drugs that target microtubules or DNA replication.[1][8] This distinction suggests a high potential for synergistic interactions with drugs that have different cellular targets. For instance, combining an actin-targeting agent like this compound with a microtubule-stabilizing agent (e.g., a taxane) or a DNA-damaging agent (e.g., cisplatin) could lead to a multi-pronged attack on cancer cells, potentially leading to enhanced apoptosis and tumor regression.
To unlock the full therapeutic potential of this compound, future research must prioritize the investigation of its effects in combination with a diverse panel of anti-cancer drugs. Such studies would need to follow rigorous experimental protocols to determine the nature of the drug interactions.
Future Experimental Directions: A Proposed Workflow
To address the current knowledge gap, a systematic investigation into the synergistic effects of this compound is proposed. The following experimental workflow outlines a potential approach for researchers:
References
- 1. In vitro anti-cancer effects of the actin-binding natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new ring-contracted congeners of this compound illustrate significance of the ring moiety of macrolide toxins on the actin disassembly-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity | eLife [elifesciences.org]
- 4. targetedonc.com [targetedonc.com]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rhizopodin: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Rhizopodin based on general best practices for potent cytotoxic and cytostatic compounds. No specific Safety Data Sheet (SDS) for this compound (CAS No. 150346-23-9) with explicit disposal instructions was publicly available at the time of this writing. Therefore, all procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and under the guidance of a qualified EHS professional.
This compound is a naturally occurring macrolide antibiotic with potent cytostatic and cytotoxic properties. It functions by disrupting the actin cytoskeleton, a critical component of cellular structure and function. Due to its high potency and potential health risks, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before any disposal procedures, it is crucial to adhere to the following safety protocols when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves (nitrile or other chemically resistant material).
-
Ventilation: Handle solid this compound and concentrated solutions in a certified chemical fume hood to prevent inhalation of aerosols or dust.
-
Spill Management: Have a spill kit readily available. In case of a spill, immediately alert personnel in the area, evacuate if necessary, and follow your institution's spill cleanup procedures for potent compounds.
Step-by-Step Disposal Procedures
The primary method for the disposal of potent cytotoxic waste, including this compound, is through high-temperature incineration by a licensed hazardous waste disposal company.
Step 1: Waste Segregation and Collection
-
Identify all this compound-contaminated waste: This includes:
-
Unused or expired pure this compound.
-
Stock solutions and diluted working solutions.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (gloves, lab coats).
-
Spill cleanup materials.
-
-
Use designated cytotoxic waste containers: These are typically color-coded (often yellow or purple) and clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste."[1]
-
Solid Waste:
-
Place all contaminated solid waste, such as pipette tips, tubes, and gloves, directly into the designated cytotoxic waste container.
-
Do not mix with regular lab trash.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with "Cytotoxic Waste," the name "this compound," and the approximate concentration.
-
Do not pour this compound waste down the drain.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic sharps.[1]
-
Step 2: Waste Storage
-
Secure Storage: Store all cytotoxic waste containers in a designated, secure area with limited access.
-
Labeling: Ensure all containers are properly labeled with the contents and the cytotoxic hazard symbol.
-
Segregation: Store cytotoxic waste separately from other chemical or biological waste streams to prevent accidental mixing.
Step 3: Waste Disposal
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the cytotoxic waste.
-
Professional Disposal: The waste will be transported by a licensed hazardous waste management company to a permitted facility for high-temperature incineration.[1]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifically detailing concentration limits for this compound disposal or established experimental protocols for its chemical neutralization. The standard and recommended procedure for cytotoxic compounds is destruction via incineration. In the absence of specific data for this compound, the following table outlines general handling principles for cytotoxic waste.
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste (non-sharp) | Puncture-resistant, leak-proof container with a lid | "Cytotoxic Waste", Biohazard Symbol | High-temperature incineration |
| Liquid Waste | Leak-proof, shatter-resistant container with a secure cap | "Cytotoxic Liquid Waste", Chemical Name, Concentration | High-temperature incineration |
| Sharps Waste | Puncture-resistant sharps container | "Cytotoxic Sharps", Biohazard Symbol | High-temperature incineration |
Visual Guidance: Disposal Workflow and Safety Hierarchy
The following diagrams illustrate the decision-making process for this compound disposal and the hierarchy of controls for safe handling.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Hierarchy of safety controls for handling this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Rhizopodin
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Rhizopodin (B1263428). Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
This compound, a potent cytostatic macrolide isolated from the myxobacterium Myxococcus stipitatus, is a valuable tool in research due to its ability to inhibit actin polymerization.[1] However, its cytotoxic nature necessitates stringent handling and disposal procedures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its biological activity as an actin polymerization inhibitor and a cytotoxic agent warrants treating it with the utmost caution, similar to other potent toxins.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling solid this compound (e.g., weighing, preparing stock solutions) | Primary: - Disposable, solid-front gown with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves (inner glove under cuff, outer glove over cuff)- ANSI Z87.1-compliant safety glasses with side shields or a full-face shield- A NIOSH-approved respirator with a P100 filter (especially if aerosolization is possible) |
| Handling dilute solutions of this compound | Primary: - Laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Cell culture and in-vitro experiments | Primary: - Laboratory coat- Nitrile gloves- Safety glasses with side shieldsSecondary: - Work should be conducted in a certified Class II biological safety cabinet (BSC) to prevent aerosol exposure. |
| Spill cleanup | Primary: - Disposable, solid-front gown- Double-gloving with chemotherapy-rated nitrile gloves- Full-face shield and a NIOSH-approved respirator with a P100 filter- Chemical-resistant shoe covers |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure at every stage. The following workflow outlines the essential steps for safe operational procedures.
Caption: This workflow illustrates the key stages for the safe handling of this compound, from receipt to disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Liquid Waste:
-
All solutions containing this compound must be collected as hazardous chemical waste.
-
Do not pour this compound solutions down the drain.
-
Collect waste in a clearly labeled, leak-proof container.
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, gowns) must be considered hazardous waste.
-
Collect solid waste in a designated, labeled hazardous waste container.
Decontamination:
-
All surfaces and equipment should be decontaminated after use. A suitable decontamination solution should be determined in consultation with your institution's environmental health and safety (EHS) department.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.2. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area.2. Alert others and your supervisor.3. If trained and equipped, follow your laboratory's spill cleanup procedure for potent compounds. Otherwise, contact your institution's EHS department.4. Wear appropriate PPE for cleanup. |
The Underlying Mechanism: A Logical Relationship
This compound's cytotoxic effects stem from its ability to disrupt the cellular actin cytoskeleton. This diagram illustrates the logical relationship between this compound exposure and its ultimate biological consequence.
Caption: This diagram shows the causal chain from this compound exposure to its cytotoxic effects through the inhibition of actin polymerization.
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing critical scientific endeavors. Always consult your institution's specific safety guidelines and EHS department for additional information and guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
